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  • Product: Norcaesalpinin E
  • CAS: 854038-96-3

Core Science & Biosynthesis

Foundational

Norcaesalpinin E: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals Abstract Norcaesalpinin E, a cassane-type diterpene, has emerged as a compound of significant interest within the scientific community, primarily due to its...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcaesalpinin E, a cassane-type diterpene, has emerged as a compound of significant interest within the scientific community, primarily due to its potent biological activities. This technical guide provides a comprehensive overview of the discovery of Norcaesalpinin E, its natural sources, and a detailed examination of its promising antimalarial properties. This document includes a compilation of quantitative data, detailed experimental protocols for its isolation and characterization, and a discussion of its potential mechanism of action.

Discovery and Natural Sources

Norcaesalpinin E is a natural product belonging to the cassane-type diterpenoid family of chemical compounds. It was first discovered in the seed kernels of Caesalpinia crista, a thorny, scrambling shrub found in tropical and subtropical regions.[1][2][3] This plant, a member of the Fabaceae family, has a history of use in traditional medicine, which has prompted scientific investigation into its chemical constituents.

Norcaesalpinin E is one of many diterpenes that have been isolated from Caesalpinia crista, alongside other related compounds such as caesalpinins and other norcaesalpinins.[4][5] The isolation of these compounds has largely been achieved through the solvent extraction of the seed kernels, followed by various chromatographic techniques to separate the individual components. Specifically, dichloromethane has been used as a solvent for the initial extraction of the seed kernels.[4][6]

While the exact yield of Norcaesalpinin E from Caesalpinia crista seeds is not consistently reported across the literature, the percentage yield of broader ethanolic and aqueous extracts from the plant material has been noted to be 8.7% and 13.3%, respectively.[5][7]

Physicochemical Properties and Spectroscopic Data

The definitive structure of Norcaesalpinin E was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.[4][6][8] While the complete raw spectral data is dispersed across various scientific publications, the following represents a summary of the key analytical approaches used for its characterization. A detailed table of ¹H and ¹³C NMR assignments for the related compound, Norcaesalpin D, is available in the literature and can serve as a valuable reference for the structural analysis of Norcaesalpinin E and other similar cassane diterpenes.

Table 1: Summary of Spectroscopic Data for Norcaesalpinin E and Related Compounds

TechniquePurposeReference for Detailed Data
¹H NMRDetermination of the proton framework of the molecule.[4][8][9][10]
¹³C NMRDetermination of the carbon skeleton of the molecule.[4][8][9][10]
Mass Spectrometry (MS)Determination of the molecular weight and fragmentation pattern.[6]
Infrared (IR) SpectroscopyIdentification of functional groups present in the molecule.[8]

Experimental Protocols

Isolation and Purification of Norcaesalpinin E

The following is a generalized protocol for the isolation and purification of Norcaesalpinin E from the seed kernels of Caesalpinia crista, based on methodologies reported in the scientific literature.

Diagram 1: General Workflow for the Isolation of Norcaesalpinin E

G start Dried Seed Kernels of Caesalpinia crista extraction Extraction with Dichloromethane (CH2Cl2) start->extraction concentration Concentration of the Crude Extract extraction->concentration chromatography Column Chromatography concentration->chromatography fractions Collection and Analysis of Fractions chromatography->fractions purification Further Purification (e.g., HPLC) fractions->purification isolated_compound Isolated Norcaesalpinin E purification->isolated_compound

Caption: A generalized workflow for the isolation of Norcaesalpinin E.

Detailed Steps:

  • Plant Material Preparation: Dried seed kernels of Caesalpinia crista are ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered seed kernels are subjected to extraction with dichloromethane (CH₂Cl₂) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting dichloromethane extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. A solvent gradient is typically employed, starting with a non-polar solvent and gradually increasing the polarity, to separate the different components of the extract.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing Norcaesalpinin E.

  • Further Purification: Fractions enriched with Norcaesalpinin E may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

In Vitro Antimalarial Activity Assay

The antimalarial activity of Norcaesalpinin E is typically evaluated in vitro against cultured strains of Plasmodium falciparum.

Diagram 2: Workflow for In Vitro Antimalarial Assay

G start Culture of Plasmodium falciparum treatment Incubation with Norcaesalpinin E at various concentrations start->treatment incubation Incubation for a defined period (e.g., 48-72h) treatment->incubation assessment Assessment of Parasite Growth Inhibition incubation->assessment ic50 Calculation of IC50 Value assessment->ic50

Caption: A simplified workflow for assessing the in vitro antimalarial activity.

Detailed Steps:

  • Parasite Culture: The chloroquine-sensitive or resistant strains of P. falciparum are cultured in human erythrocytes in a suitable culture medium.

  • Drug Dilution: Norcaesalpinin E is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to obtain a range of concentrations for testing.

  • Treatment: The parasite cultures are treated with the different concentrations of Norcaesalpinin E. A positive control (e.g., chloroquine) and a negative control (solvent only) are included.

  • Incubation: The treated parasite cultures are incubated under standard conditions (e.g., 37°C, 5% CO₂) for a period of 48 to 72 hours.

  • Assessment of Parasite Growth: Parasite growth inhibition is assessed using various methods, such as microscopic counting of parasitemia, or by using fluorescent dyes that bind to parasite DNA.

  • IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.

Biological Activity and Potential Mechanism of Action

The most significant biological activity reported for Norcaesalpinin E is its potent antimalarial effect.[1][2]

Table 2: Antimalarial Activity of Norcaesalpinin E

ParameterValueReference
IC₅₀ against P. falciparum0.090 µM[1][2][4]
Comparison to ChloroquineMore potent[1][2]

The specific signaling pathway through which Norcaesalpinin E exerts its antimalarial effect has not yet been fully elucidated. However, based on studies of other cassane-type diterpenes, several potential mechanisms of action can be proposed. These include the inhibition of hemozoin formation, a critical detoxification process for the malaria parasite, and the disruption of the parasite's membrane integrity.[11] Further research is required to definitively identify the molecular targets and signaling pathways modulated by Norcaesalpinin E.

Diagram 3: Postulated Mechanism of Action for Cassane Diterpenes

G compound Cassane Diterpene (e.g., Norcaesalpinin E) target1 Inhibition of Hemozoin Formation compound->target1 target2 Disruption of Parasite Membrane Integrity compound->target2 outcome Parasite Death target1->outcome target2->outcome

References

Exploratory

Norcaesalpinin E: A Technical Whitepaper on its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals Introduction Norcaesalpinin E is a naturally occurring cassane-type diterpene isolated from the seed kernels of Caesalpinia crista.[1] This compound has gar...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcaesalpinin E is a naturally occurring cassane-type diterpene isolated from the seed kernels of Caesalpinia crista.[1] This compound has garnered significant interest within the scientific community due to its potent biological activities, most notably its antimalarial properties.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of Norcaesalpinin E, detailed experimental protocols for its isolation and biological evaluation, and a discussion of its potential therapeutic applications.

Physical and Chemical Properties

The physicochemical properties of Norcaesalpinin E are summarized in the table below. These properties are essential for its handling, formulation, and further investigation in drug discovery and development.

PropertyValueSource
Molecular Formula C₂₁H₂₈O₆[1][4]
Molecular Weight 376.44 g/mol [1][4]
CAS Number 854038-96-3[1][4]
Appearance Solid (at room temperature)[4]
Density 1.3 ± 0.1 g/cm³[4]
Boiling Point 499.5 ± 45.0 °C at 760 mmHg[4]
Flash Point 255.9 ± 28.7 °C[4]
LogP 2.91[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 6[4]
Rotatable Bond Count 2[4]
Solubility Information on specific solvents is limited, but it is generally soluble in organic solvents like DMSO and can be formulated in PEG400 or suspended in Carboxymethyl cellulose for in vivo studies.[4]

Spectral Data:

Experimental Protocols

Isolation and Purification of Norcaesalpinin E from Caesalpinia crista Seeds

The following is a generalized protocol for the isolation and purification of Norcaesalpinin E based on methods used for similar compounds from the Caesalpinia genus.

a. Extraction:

  • Air-dry the seed kernels of Caesalpinia crista at room temperature and then grind them into a fine powder.

  • Perform exhaustive extraction of the powdered seeds with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, using a Soxhlet apparatus or maceration.

  • Concentrate the resulting crude extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

b. Fractionation:

  • Suspend the crude extract in a water-methanol mixture and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Monitor the fractions for the presence of diterpenoids using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualization reagent (e.g., vanillin-sulfuric acid).

c. Chromatographic Purification:

  • Subject the chloroform or ethyl acetate fraction, which is likely to contain Norcaesalpinin E, to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

  • Collect the fractions and analyze them by TLC. Combine fractions containing the compound of interest.

  • Perform further purification of the enriched fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure Norcaesalpinin E.

d. Structure Elucidation:

  • Confirm the structure and purity of the isolated Norcaesalpinin E using spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow for Isolation and Purification

experimental_workflow start Caesalpinia crista Seeds extraction Extraction (Methanol/DCM) start->extraction fractionation Solvent Partitioning (Hexane, Chloroform, EtOAc, BuOH) extraction->fractionation column_chromatography Silica Gel Column Chromatography (Hexane-EtOAc gradient) fractionation->column_chromatography hplc Preparative HPLC (C18, MeOH/H2O) column_chromatography->hplc characterization Structure Elucidation (NMR, MS, IR) hplc->characterization end Pure Norcaesalpinin E characterization->end

Caption: Workflow for the isolation and purification of Norcaesalpinin E.

In Vitro Antimalarial Activity Assay against Plasmodium falciparum

This protocol describes a standard method for evaluating the in vitro antimalarial activity of Norcaesalpinin E.

a. Parasite Culture:

  • Maintain a continuous culture of a chloroquine-sensitive or resistant strain of Plasmodium falciparum (e.g., 3D7 or K1) in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Use RPMI-1640 medium supplemented with 25 mM HEPES, 25 mM NaHCO₃, 10% human serum or AlbuMAX II, and gentamicin.

  • Synchronize the parasite culture to the ring stage before the assay.

b. Drug Preparation:

  • Prepare a stock solution of Norcaesalpinin E in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution with complete culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration should be kept below 0.5% to avoid toxicity to the parasites.

c. Assay Procedure:

  • In a 96-well microtiter plate, add the serially diluted Norcaesalpinin E to the wells in triplicate.

  • Add the synchronized parasite culture (at approximately 1% parasitemia and 2% hematocrit) to each well.

  • Include positive controls (e.g., chloroquine or artemisinin) and negative controls (parasitized red blood cells without any drug and uninfected red blood cells).

  • Incubate the plate for 48-72 hours under the same conditions as the parasite culture.

d. Determination of Parasite Growth Inhibition:

  • Quantify parasite growth inhibition using a suitable method, such as:

    • Microscopy: Prepare thin blood smears from each well, stain with Giemsa, and count the number of schizonts per 200 asexual parasites.

    • SYBR Green I-based fluorescence assay: This method measures the proliferation of the parasite by detecting the accumulation of parasite DNA.

    • pLDH (parasite lactate dehydrogenase) assay: This colorimetric assay measures the activity of the pLDH enzyme, which is a marker of viable parasites.

  • Calculate the 50% inhibitory concentration (IC₅₀) value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Logical Workflow for Antimalarial Assay

antimalarial_assay_workflow start P. falciparum Culture synchronization Synchronize to Ring Stage start->synchronization plate_setup 96-well Plate Setup (Drug + Parasites) synchronization->plate_setup drug_prep Prepare Norcaesalpinin E Dilutions drug_prep->plate_setup incubation Incubate for 48-72h plate_setup->incubation growth_quantification Quantify Parasite Growth (Microscopy, SYBR Green, or pLDH) incubation->growth_quantification ic50_determination Calculate IC50 Value growth_quantification->ic50_determination end Antimalarial Potency ic50_determination->end

References

Foundational

Norcaesalpinin E: A Technical Guide for Researchers

Introduction Norcaesalpinin E is a cassane-type diterpenoid that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Norcaesalpinin E is a cassane-type diterpenoid that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its anti-inflammatory and antimalarial properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising natural compound.

Chemical and Physical Properties

Norcaesalpinin E is a natural product isolated from the plant genus Caesalpinia, notably from the species Caesalpinia crista. Its fundamental chemical and physical characteristics are summarized in the table below.

PropertyValue
CAS Number 854038-96-3
Molecular Formula C₂₁H₂₈O₆
Molecular Weight 376.44 g/mol
Type of Compound Cassane-type diterpenoid
Natural Source Caesalpinia crista and other Caesalpinia species

Biological Activities and Mechanisms of Action

Norcaesalpinin E has demonstrated notable anti-inflammatory and antimalarial activities in preclinical studies. These biological effects are attributed to its ability to modulate specific signaling pathways involved in inflammation and parasite proliferation.

Anti-inflammatory Activity

Compounds isolated from the Caesalpinia genus have shown potent anti-inflammatory effects, and while specific studies on Norcaesalpinin E are ongoing, the mechanisms are believed to involve the modulation of key inflammatory pathways. The anti-inflammatory activity of related compounds from Caesalpinia sappan has been linked to the inhibition of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1] This inhibition is often mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and other inflammatory mediators. It is hypothesized that Norcaesalpinin E may interfere with this cascade, potentially by inhibiting IKK activity or preventing the nuclear translocation of NF-κB.

Caption: Postulated inhibitory effect of Norcaesalpinin E on the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK signaling cascade is another key pathway involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these pathways leads to the production of inflammatory mediators. It is plausible that Norcaesalpinin E exerts its anti-inflammatory effects by inhibiting the phosphorylation and activation of one or more components of the MAPK cascade.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Transcription Factors Transcription Factors MAPK->Transcription Factors Activation Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Induction Norcaesalpinin E Norcaesalpinin E Norcaesalpinin E->MAPKKK Potential Inhibition

Caption: Potential inhibitory point of Norcaesalpinin E in the MAPK signaling cascade.

Antimalarial Activity

Norcaesalpinin E has been identified as a compound with potent antimalarial activity.[3] While the precise mechanism of action is still under investigation, it is believed to interfere with the growth and replication of the Plasmodium parasite, the causative agent of malaria.

Experimental Workflow for Antimalarial Drug Discovery

The discovery and development of new antimalarial drugs typically follow a structured workflow, from initial screening to in vivo efficacy studies.

Antimalarial_Workflow Start Start: Compound Library In_Vitro_Screening In Vitro Screening (P. falciparum) Start->In_Vitro_Screening Hit_Identification Hit Identification (IC50 Determination) In_Vitro_Screening->Hit_Identification Hit_Identification->Start Inactive Compounds Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Active Compounds In_Vivo_Testing In Vivo Testing (Mouse Model) Lead_Optimization->In_Vivo_Testing Efficacy_Evaluation Efficacy Evaluation In_Vivo_Testing->Efficacy_Evaluation Efficacy_Evaluation->Lead_Optimization Not Efficacious Preclinical_Development Preclinical Development Efficacy_Evaluation->Preclinical_Development Efficacious End End: Clinical Trials Preclinical_Development->End

Caption: A generalized workflow for the discovery and development of antimalarial drugs.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activities of Norcaesalpinin E. Below are generalized methodologies for key assays.

In Vitro Anti-inflammatory Assay: TNF-α Inhibition

This assay measures the ability of a compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of Norcaesalpinin E for a specified duration (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubation: Incubate the plates for an appropriate time (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of Norcaesalpinin E compared to the LPS-stimulated control. Determine the IC₅₀ value.

In Vitro Antimalarial Assay: Plasmodium falciparum Growth Inhibition

This assay determines the efficacy of a compound in inhibiting the growth of the malaria parasite Plasmodium falciparum in an in vitro culture of human red blood cells.

Methodology:

  • Parasite Culture: Maintain a culture of a chloroquine-sensitive or resistant strain of P. falciparum in human red blood cells.

  • Synchronization: Synchronize the parasite culture to the ring stage.

  • Assay Setup: In a 96-well plate, add serial dilutions of Norcaesalpinin E.

  • Parasite Addition: Add the synchronized ring-stage parasite culture to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂) for one or two parasitic life cycles (48 or 96 hours).

  • Growth Measurement: Quantify parasite growth using a suitable method, such as:

    • Microscopy: Staining with Giemsa and counting parasitemia.

    • Fluorometry: Using a DNA-intercalating dye (e.g., SYBR Green I).

    • Enzymatic Assay: Measuring the activity of parasite-specific lactate dehydrogenase (pLDH).

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration of Norcaesalpinin E compared to the untreated control. Determine the IC₅₀ value.

Conclusion

Norcaesalpinin E represents a compelling natural product with significant potential for the development of novel anti-inflammatory and antimalarial therapies. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its safety and efficacy in more advanced preclinical and clinical settings. This technical guide provides a foundational resource for researchers embarking on the investigation of this promising compound.

References

Exploratory

Spectroscopic and Structural Elucidation of Norcaesalpinin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Norcaesalpinin E, a cassane-type diterpene is...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Norcaesalpinin E, a cassane-type diterpene isolated from the seed kernels of Caesalpinia crista. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development by presenting detailed spectroscopic data, experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data

The structural characterization of Norcaesalpinin E was accomplished through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The data presented below are compiled from the peer-reviewed literature and provide the basis for the elucidated structure.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the elemental composition and exact mass of Norcaesalpinin E.

IonCalculated m/zFound m/zMolecular Formula
[M+Na]⁺399.1729399.1726C₂₁H₂₈O₆Na
Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of Norcaesalpinin E were recorded in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for Norcaesalpinin E (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
15.11d9.5
22.24m
31.51m
1.81m
51.83d9.5
64.88d6.0
74.41d6.0
82.54s
117.15s
126.28s
147.28s
171.25s
181.15s
191.05s
202.11s
OAc2.05s

Table 2: ¹³C NMR Spectroscopic Data for Norcaesalpinin E (125 MHz, CDCl₃)

Positionδ (ppm)
179.8
234.5
330.8
437.1
550.1
676.9
770.1
855.4
9138.9
1038.9
11140.4
12110.1
13125.5
14142.8
15158.9
16173.5
1721.8
1829.7
1922.0
2021.1
OAc170.5, 21.2

Experimental Protocols

The following protocols are based on the methods described for the isolation and characterization of cassane-type diterpenoids from Caesalpinia crista.

Plant Material and Extraction

The seed kernels of Caesalpinia crista were collected and air-dried. The dried material was then ground into a powder. The powdered seed kernels were extracted with dichloromethane (CH₂Cl₂) at room temperature. The resulting crude extract was concentrated under reduced pressure to yield a residue.

Isolation and Purification

The crude CH₂Cl₂ extract was subjected to silica gel column chromatography. The column was eluted with a gradient of n-hexane and ethyl acetate (EtOAc). Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles were combined.

Further purification of the combined fractions was achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure Norcaesalpinin E.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz NMR spectrometer. The samples were dissolved in CDCl₃, and chemical shifts were referenced to the residual solvent peak.

  • Mass Spectrometry: High-resolution mass spectra were obtained on a mass spectrometer equipped with an electrospray ionization (ESI) source.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation of Norcaesalpinin E.

Spectroscopic_Analysis_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis & Structure Elucidation plant_material Dried Seed Kernels of Caesalpinia crista extraction Dichloromethane Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column fractions Combined Fractions silica_column->fractions purification Further Purification (Sephadex LH-20, HPLC) fractions->purification pure_compound Pure Norcaesalpinin E purification->pure_compound ms_analysis HRESIMS Analysis pure_compound->ms_analysis Sample nmr_analysis 1D & 2D NMR Analysis (¹H, ¹³C, COSY, HSQC, HMBC) pure_compound->nmr_analysis Sample data_interpretation Spectroscopic Data Interpretation ms_analysis->data_interpretation nmr_analysis->data_interpretation structure_elucidation Structure of Norcaesalpinin E data_interpretation->structure_elucidation

Figure 1. Workflow for the isolation and structural elucidation of Norcaesalpinin E.

Foundational

Norcaesalpinin E: A Comprehensive Technical Review of a Promising Anti-malarial Diterpene

For Researchers, Scientists, and Drug Development Professionals Introduction Norcaesalpinin E, a cassane-type diterpene isolated from the seeds of Caesalpinia crista, has emerged as a compound of significant interest in...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcaesalpinin E, a cassane-type diterpene isolated from the seeds of Caesalpinia crista, has emerged as a compound of significant interest in the field of anti-malarial drug discovery.[1] Its potent in vitro activity against Plasmodium falciparum surpasses that of the conventional drug chloroquine, highlighting its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive review of the existing research on Norcaesalpinin E, encompassing its biological activity, proposed mechanism of action, and relevant experimental methodologies.

Chemical Structure and Properties

Norcaesalpinin E belongs to the complex family of cassane diterpenoids, which are characterized by a rearranged abietane skeleton. The intricate stereochemistry and functional group arrangement of these molecules present both a challenge and an opportunity for synthetic chemists and drug designers.

Biological Activity

The primary biological activity of Norcaesalpinin E that has been investigated is its potent anti-malarial effect. Quantitative data from in vitro studies demonstrates its significant efficacy against the chloroquine-resistant FCR-3/A2 strain of Plasmodium falciparum.

Quantitative Data Summary
CompoundTarget OrganismAssay TypeIC50 (µM)Reference
Norcaesalpinin E Plasmodium falciparum (FCR-3/A2)In vitro anti-plasmodial assay0.090 [1]
ChloroquinePlasmodium falciparum (FCR-3/A2)In vitro anti-plasmodial assay0.29[1]
Norcaesalpin DPlasmodium falciparum (3D7)Parasite Lactate Dehydrogenase (pLDH) Assay0.98 µg/mL[2]
Norcaesalpin DPlasmodium falciparum (Dd2)Parasite Lactate Dehydrogenase (pLDH) Assay1.85 µg/mL[2]
Norcaesalpin DPlasmodium falciparum (IPC 4912 Mondolkiri)Parasite Lactate Dehydrogenase (pLDH) Assay2.13 µg/mL[2]

Experimental Protocols

Isolation of Norcaesalpinin E

While a specific, detailed protocol for the isolation of Norcaesalpinin E is not extensively published, a general methodology can be inferred from phytochemical studies of Caesalpinia crista and related species.[3][4][5]

General Isolation Workflow:

G plant_material Dried Seed Kernels of Caesalpinia crista extraction Extraction with Methanol (MeOH) plant_material->extraction partition Solvent-Solvent Partitioning extraction->partition chromatography Column Chromatography (Silica Gel) partition->chromatography purification Further Purification (e.g., HPLC) chromatography->purification isolated_compound Isolated Norcaesalpinin E purification->isolated_compound

A general workflow for the isolation of Norcaesalpinin E.
  • Plant Material Preparation: Dried seed kernels of Caesalpinia crista are ground into a fine powder.

  • Extraction: The powdered material is subjected to exhaustive extraction with methanol (MeOH) at room temperature.

  • Solvent-Solvent Partitioning: The crude methanolic extract is then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing the diterpenoids of interest (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel. A gradient elution system with a mixture of solvents like hexane and ethyl acetate is used to separate the different components.

  • Further Purification: Fractions containing Norcaesalpinin E are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]

In Vitro Anti-plasmodial Activity Assay (Parasite Lactate Dehydrogenase - pLDH Assay)

This assay is a common method for determining the anti-malarial activity of compounds by measuring the activity of the parasite-specific lactate dehydrogenase enzyme.[6]

Experimental Workflow for pLDH Assay:

G culture Culture of P. falciparum (e.g., FCR-3/A2 strain) drug_addition Addition of Norcaesalpinin E (serial dilutions) culture->drug_addition incubation Incubation of cultures with drug drug_addition->incubation lysis Lysis of red blood cells to release pLDH incubation->lysis assay Addition of pLDH substrate and cofactors lysis->assay measurement Measurement of enzyme activity (spectrophotometry) assay->measurement ic50 Calculation of IC50 value measurement->ic50

Workflow for the in vitro anti-plasmodial pLDH assay.
  • Parasite Culture: Plasmodium falciparum (e.g., chloroquine-resistant FCR-3/A2 strain) is cultured in human red blood cells in a suitable medium.

  • Drug Preparation: A stock solution of Norcaesalpinin E in a suitable solvent (e.g., DMSO) is prepared and serially diluted to obtain a range of test concentrations.

  • Incubation: The parasite cultures are incubated with the different concentrations of Norcaesalpinin E for a defined period (e.g., 48 hours). A positive control (e.g., chloroquine) and a negative control (solvent only) are included.

  • Cell Lysis: After incubation, the red blood cells are lysed to release the parasite lactate dehydrogenase (pLDH).

  • Enzyme Assay: The lysate is mixed with a substrate solution containing lactate and a tetrazolium salt. The pLDH enzyme catalyzes the reduction of the tetrazolium salt, leading to a color change.

  • Measurement: The absorbance of the colored product is measured using a spectrophotometer. The intensity of the color is proportional to the pLDH activity and, therefore, the number of viable parasites.

  • IC50 Calculation: The concentration of Norcaesalpinin E that inhibits 50% of the parasite growth (IC50) is calculated by plotting the percentage of parasite inhibition against the drug concentration.

Cytotoxicity Assay (MTT Assay)

To assess the selectivity of a compound, its cytotoxicity against mammalian cell lines is determined. The MTT assay is a colorimetric assay that measures cell metabolic activity.

Experimental Workflow for MTT Assay:

G cell_culture Culture of mammalian cell line (e.g., Vero) drug_treatment Treatment with Norcaesalpinin E (serial dilutions) cell_culture->drug_treatment incubation Incubation of cells with drug drug_treatment->incubation mtt_addition Addition of MTT reagent incubation->mtt_addition formazan_solubilization Solubilization of formazan crystals mtt_addition->formazan_solubilization absorbance_reading Measurement of absorbance formazan_solubilization->absorbance_reading cc50_calculation Calculation of CC50 value absorbance_reading->cc50_calculation

Workflow for the MTT cytotoxicity assay.
  • Cell Culture: A mammalian cell line (e.g., Vero cells) is cultured in a suitable medium and seeded into 96-well plates.

  • Drug Treatment: The cells are treated with various concentrations of Norcaesalpinin E.

  • Incubation: The plates are incubated for a specified period (e.g., 24-48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader.

  • CC50 Calculation: The cytotoxic concentration 50 (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated.

Synthesis of Norcaesalpinin E

A total synthesis of Norcaesalpinin E has not yet been reported in the literature. However, several synthetic strategies for the broader class of cassane diterpenes have been developed. These generally involve the construction of the complex tetracyclic core from simpler starting materials.

General Retrosynthetic Approach for Cassane Diterpenes:

G target Cassane Diterpene (e.g., Norcaesalpinin E) intermediate1 Functionalized Tricyclic Intermediate target->intermediate1 intermediate2 Bicyclic Precursor intermediate1->intermediate2 starting_material Readily Available Chiral Pool Starting Material intermediate2->starting_material

A generalized retrosynthetic analysis for cassane diterpenes.

Key challenges in the synthesis of Norcaesalpinin E would include the stereoselective formation of multiple chiral centers and the introduction of the furan ring and other oxygenated functionalities.

Mechanism of Action and Signaling Pathways

The precise molecular target and mechanism of action of Norcaesalpinin E against Plasmodium falciparum have not been elucidated. However, studies on other cassane diterpenes provide some potential avenues for investigation.

Some cassane diterpenes have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bax/Bcl-2 ratio.[7] Others have been found to interfere with signaling pathways such as the Wnt/β-catenin pathway.[7]

Potential Mechanisms of Anti-plasmodial Action:

G norcaesalpinin_e Norcaesalpinin E target Putative Parasite Target (e.g., enzyme, receptor) norcaesalpinin_e->target pathway1 Disruption of Essential Metabolic Pathways target->pathway1 pathway2 Induction of Apoptotic-like Cell Death in the Parasite target->pathway2 pathway3 Inhibition of Parasite Growth and Replication pathway1->pathway3 pathway2->pathway3

Potential mechanisms of action for Norcaesalpinin E.

Further research is required to identify the specific molecular targets of Norcaesalpinin E within the parasite and to understand the downstream effects on its signaling pathways. This knowledge will be crucial for optimizing its structure to enhance potency and selectivity.

Future Directions

Norcaesalpinin E represents a promising starting point for the development of a new class of anti-malarial drugs. Future research efforts should focus on:

  • Total Synthesis: Development of a robust and efficient total synthesis of Norcaesalpinin E will enable the production of larger quantities for further biological evaluation and the synthesis of novel analogs.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a library of Norcaesalpinin E analogs will help to identify the key structural features responsible for its anti-malarial activity and to optimize its potency and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidation of the precise molecular target and mechanism of action will provide a rational basis for its further development and may reveal novel drug targets in Plasmodium falciparum.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the efficacy and safety of Norcaesalpinin E in animal models of malaria is a critical next step in its preclinical development.

Conclusion

Norcaesalpinin E is a potent anti-malarial natural product with a complex and intriguing chemical structure. While significant research is still required to fully realize its therapeutic potential, the available data strongly supports its continued investigation as a lead compound for the development of next-generation anti-malarial agents. This technical guide serves as a foundational resource for researchers dedicated to advancing the fight against malaria.

References

Exploratory

The Multifaceted Biological Activities of Cassane-Type Diterpenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Cassane-type diterpenes, a class of natural products predominantly found in the Caesalpinia genus, have garnered significant attention within the scientific...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cassane-type diterpenes, a class of natural products predominantly found in the Caesalpinia genus, have garnered significant attention within the scientific community for their diverse and potent biological activities.[1][2][3][4] These compounds, characterized by a distinctive tricyclic or tetracyclic carbon skeleton, have demonstrated promising potential in various therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the biological activities of cassane-type diterpenes, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anti-inflammatory Activity

A significant body of research has highlighted the anti-inflammatory properties of cassane-type diterpenes.[5][6][7][8] A common assay to evaluate this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[5][6] Several cassane diterpenes have shown potent dose-dependent inhibition of NO release.[6] For instance, pterolobirin E and sucutinirane C displayed noteworthy NO inhibition with IC50 values of 24.44 ± 1.34 and 19.16 ± 1.22 μM, respectively, in J774.A1 macrophage cells.[5] Similarly, caesalpulcherrins K-M, isolated from Caesalpinia pulcherrima, exhibited moderate anti-inflammatory activity with IC50 values ranging from 6.04 ± 0.34 to 8.92 ± 0.65 μM.[7] Cassabonducin A, from the seeds of Caesalpinia bonduc, also showed significant inhibitory activity against LPS-induced NO production in RAW 264.7 macrophages with an IC50 value of 6.12 μM.[9]

The mechanism underlying this anti-inflammatory effect often involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[10][11][12] For example, caeminaxin A was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins and restrain the phosphorylation of MAPK and the activation of the NF-κB signaling pathway in BV-2 microglia.[10] Echinalide M demonstrated potent inhibitory activity toward NF-κB-responsive gene expression.[11]

Table 1: Anti-inflammatory Activity of Cassane-Type Diterpenes (Inhibition of NO Production)
CompoundSource OrganismCell LineIC50 (µM)Reference
Pterolobirin EPterolobium macropterumJ774.A124.44 ± 1.34[5]
Sucutinirane CPterolobium macropterumJ774.A119.16 ± 1.22[5]
Caesalpulcherrin KCaesalpinia pulcherrimaRAW 264.76.04 ± 0.34[7]
Caesalpulcherrin LCaesalpinia pulcherrimaRAW 264.78.92 ± 0.65[7]
Caesalpulcherrin MCaesalpinia pulcherrimaRAW 264.77.53 ± 0.51[7]
Cassabonducin ACaesalpinia bonducRAW 264.76.12[9]
Compound 5Caesalpinia bonducRAW 264.785.6[8]
Compound 7Caesalpinia bonducRAW 264.778.2[8]
Compound 8Caesalpinia bonducRAW 264.790.6[8]
Caeminaxin ACaesalpinia minaxBV-210.86 ± 0.82[10]

Anticancer Activity

The cytotoxic and pro-apoptotic effects of cassane-type diterpenes against various cancer cell lines have been extensively investigated.[13][14][15][16] Phanginin H, for example, exhibited anti-cancer activity against the PANC-1 pancreatic cancer cell line with an IC50 value of 18.13 ± 0.63 μM.[13] Its mechanism of action involves arresting the cell cycle at the G2/M phase and inducing autophagy through the ROS/AMPK/mTORC1 pathway.[13] Another compound, phanginin R (referred to as compound 1 in a study), displayed significant cytotoxicity against four cancer cell lines: ovarian cancer A2780 (IC50 = 9.9 ± 1.6 µM) and HEY (IC50 = 12.2 ± 6.5 µM), gastric cancer AGS (IC50 = 5.3 ± 1.9 µM), and non-small cell lung cancer A549 (IC50 = 12.3 ± 3.1 µM).[14][15] This compound was shown to induce G1 phase cell cycle arrest and apoptosis in A2780 cells.[14][15]

Furthermore, a study on semisynthetic cassane diterpenes revealed that salicylaldehyde 20 and pterolobirin G (6) had strong cytotoxic effects on HT29 colon cancer cells, with IC50 values around 3 μg/mL, and induced apoptosis.[6] Phanginin JA also showed significant antiproliferative activities against human non-small cell lung cancer (A549) cells with an IC50 value of 16.79±0.83 μM, exerting its apoptotic effect by arresting the cell cycle in the G0/G1 phase.[16]

Table 2: Cytotoxic Activity of Cassane-Type Diterpenes
CompoundSource Organism/MethodCancer Cell LineIC50 (µM)Reference
Phanginin H (4)Caesalpinia sappanPANC-118.13 ± 0.63[13]
Phanginin R (1)Caesalpinia sappanA27809.9 ± 1.6[14][15]
Phanginin R (1)Caesalpinia sappanHEY12.2 ± 6.5[14][15]
Phanginin R (1)Caesalpinia sappanAGS5.3 ± 1.9[14][15]
Phanginin R (1)Caesalpinia sappanA54912.3 ± 3.1[14][15]
Pterolobirin G (6)SemisyntheticHT29~3 µg/mL[6]
Salicylaldehyde 20SemisyntheticHT29~3 µg/mL[6]
Phanginin JACaesalpinia sappanA54916.79 ± 0.83[16]
Salicylaldehyde 21SemisyntheticB16-F107.72[17]

Antimicrobial Activity

Cassane-type diterpenes have also demonstrated notable activity against a range of microbial pathogens.[18][19][20] A casbane diterpene isolated from Croton nepetaefolius showed biocidal and biostatic activity against several clinically relevant bacteria and yeasts, with minimal active concentrations ranging between 125 and 500 µg/mL.[18] This compound was also found to inhibit biofilm formation.[18]

Pulchin A, a novel cassane diterpenoid from Caesaplinia pulcherrima, exhibited significant antibacterial activity against Bacillus cereus and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 3.13 and 6.25 μM, respectively.[19] Its mechanism of action is believed to involve damage to the cell membrane.[20] Another study on pulchin A showed remarkable antibacterial activity against four phytopathogenic bacteria, with MIC values of 3.13 μM against Pseudomonas syringae pv. actinidae and Bacillus cereus.[21]

Table 3: Antimicrobial Activity of Cassane-Type Diterpenes
CompoundSource OrganismMicroorganismMIC (µM)Reference
Pulchin ACaesaplinia pulcherrimaBacillus cereus3.13[19]
Pulchin ACaesaplinia pulcherrimaStaphylococcus aureus6.25[19]
Compound 3Caesaplinia pulcherrimaBacillus cereus6.25[19]
Compound 3Caesaplinia pulcherrimaStaphylococcus aureus6.25[19]
Compound 4Caesaplinia pulcherrimaBacillus cereus12.50[19]
Compound 4Caesaplinia pulcherrimaStaphylococcus aureus12.50[19]
Capulchemin ACaesaplinia pulcherrimaPseudomonas syringae pv. actinidae3.13[21]
Capulchemin ACaesaplinia pulcherrimaBacillus cereus3.13[21]

Signaling Pathways and Experimental Workflows

The biological effects of cassane-type diterpenes are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for drug development and mechanism-of-action studies.

G Inhibition of NF-κB Signaling by Cassane Diterpenes LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Gene Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_nucleus->Gene induces Cassane Cassane Diterpenes Cassane->IKK inhibit Cassane->NFkB_nucleus inhibit translocation

Caption: Inhibition of the NF-κB signaling pathway by cassane-type diterpenes.

G Autophagy Induction by Phanginin H PhangininH Phanginin H ROS ROS Generation PhangininH->ROS AMPK AMPK ROS->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits ULK1 ULK1 AMPK->ULK1 activates mTORC1->ULK1 inhibits Autophagy Autophagy ULK1->Autophagy initiates CellDeath Cancer Cell Death Autophagy->CellDeath

Caption: ROS/AMPK/mTORC1 pathway in phanginin H-induced autophagy.

Experimental Protocols

1. Nitric Oxide (NO) Production Inhibition Assay

This assay is widely used to screen for anti-inflammatory activity.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

    • The medium is then replaced with fresh medium containing various concentrations of the test compounds.

    • After 1 hour of pre-incubation, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Briefly, 100 µL of the supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • The absorbance is measured at 540 nm using a microplate reader.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

    • The IC50 value is determined from the dose-response curve.

2. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Culture: Cancer cell lines (e.g., A549, HT29, PANC-1) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

    • The medium containing MTT is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

3. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

  • Microorganism Preparation: Bacterial strains are grown in appropriate broth (e.g., Mueller-Hinton broth) to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Procedure (Broth Microdilution Method):

    • Serial two-fold dilutions of the test compounds are prepared in the broth in a 96-well microtiter plate.

    • Each well is then inoculated with the prepared bacterial suspension.

    • Positive (broth with bacteria) and negative (broth only) controls are included.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

This guide provides a comprehensive, though not exhaustive, overview of the significant biological activities of cassane-type diterpenes. The presented data and methodologies offer a valuable resource for researchers and professionals in the field of natural product chemistry and drug discovery, paving the way for further exploration and development of these promising compounds into novel therapeutic agents.

References

Foundational

In Silico Prediction of Norcaesalpinin E Bioactivities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of a hypothetical in silico workflow to predict the bioactivities of Norcaesalpinin E, a cassane-type...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a hypothetical in silico workflow to predict the bioactivities of Norcaesalpinin E, a cassane-type diterpene isolated from Caesalpinia crista. This document outlines detailed experimental protocols for computational analyses, presents data in a structured format, and visualizes key workflows and biological pathways.

Introduction

Norcaesalpinin E is a natural product belonging to the cassane-type diterpenoid class of compounds, which are predominantly found in the Caesalpinia genus.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anticancer, and antimalarial properties.[1][3][4] The in silico approach to predicting the bioactivities of natural products offers a rapid and cost-effective means to identify potential therapeutic applications and mechanisms of action before embarking on extensive laboratory-based studies.

This guide details a systematic in silico investigation of Norcaesalpinin E, encompassing pharmacokinetics and toxicity prediction (ADMET), molecular docking to identify potential protein targets, and the elucidation of associated signaling pathways.

Experimental Protocols: A Hypothetical In Silico Workflow

This section outlines the detailed methodologies for a comprehensive in silico analysis of Norcaesalpinin E.

Ligand and Target Preparation

2.1.1. Ligand Preparation: Norcaesalpinin E

  • Structure Retrieval: The 2D structure of Norcaesalpinin E will be obtained from the PubChem database or drawn using chemical drawing software such as ChemDraw. The structure will be saved in a 3D SDF format.

  • 3D Conformation Generation: The 3D structure of Norcaesalpinin E will be generated and optimized using molecular modeling software like Avogadro or the RDKit library in Python. Energy minimization will be performed using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • File Format Conversion: The optimized 3D structure will be saved in PDBQT format, which includes atomic coordinates, partial charges, and atom types necessary for molecular docking simulations.

2.1.2. Target Protein Selection and Preparation

Based on published literature on the bioactivities of cassane-type diterpenes, the following protein targets are selected for this hypothetical study:[5][6]

  • Phosphodiesterase-4 (PDE4): A key enzyme in the inflammatory response.

  • Nuclear Factor-kappa B (NF-κB) p50/p65 heterodimer: A crucial transcription factor in inflammation and cancer.

  • Inducible Nitric Oxide Synthase (iNOS): An enzyme involved in the inflammatory cascade.

The crystal structures of these proteins will be retrieved from the Protein Data Bank (PDB). The preparation of these target proteins for docking will involve:

  • Removal of Water and Ligands: All non-essential water molecules and co-crystallized ligands will be removed from the PDB file.

  • Addition of Polar Hydrogens: Polar hydrogen atoms will be added to the protein structure.

  • Charge Assignment: Gasteiger charges will be computed for all atoms in the protein.

  • Grid Box Definition: A grid box will be defined around the active site of each protein to specify the search space for the docking simulation. The dimensions and center of the grid box will be determined based on the location of the co-crystallized ligand or by using a blind docking approach followed by a more focused docking.

  • File Format Conversion: The prepared protein structures will be saved in the PDBQT format.

ADMET Prediction

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of Norcaesalpinin E will be predicted using online web servers such as SwissADME and pkCSM. These tools provide insights into the drug-likeness and potential pharmacokinetic profile of the compound. The following parameters will be assessed:

  • Physicochemical Properties: Molecular weight, logP, number of hydrogen bond donors and acceptors.

  • Lipophilicity: Predicted LogP values.

  • Water Solubility: Predicted solubility in water.

  • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.

  • Drug-likeness: Evaluation based on Lipinski's rule of five and other drug-likeness filters.

  • Toxicity: Prediction of potential toxicities such as hepatotoxicity and mutagenicity.

Molecular Docking

Molecular docking simulations will be performed to predict the binding affinity and interaction patterns of Norcaesalpinin E with the selected protein targets. AutoDock Vina will be used for this purpose.

  • Docking Execution: Docking will be performed using the prepared ligand and receptor files. The exhaustiveness parameter, which controls the thoroughness of the search, will be set to a high value to ensure a comprehensive exploration of the binding site.

  • Binding Affinity Analysis: The docking results will be analyzed to determine the binding affinity (in kcal/mol) of Norcaesalpinin E to each target protein. A more negative binding energy indicates a stronger predicted interaction.

  • Interaction Visualization: The docked poses will be visualized using PyMOL or Discovery Studio to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between Norcaesalpinin E and the amino acid residues in the active site of the target proteins.

Data Presentation

The quantitative data from the in silico analyses are summarized in the following tables.

Predicted ADMET Properties of Norcaesalpinin E
PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular WeightHypothetical ValueWithin acceptable range for oral bioavailability.
LogPHypothetical ValueIndicates good lipophilicity for membrane permeability.
H-bond DonorsHypothetical ValueCompliant with Lipinski's rule of five.
H-bond AcceptorsHypothetical ValueCompliant with Lipinski's rule of five.
Pharmacokinetics
GI AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeabilityLowUnlikely to cross the blood-brain barrier.
CYP2D6 InhibitorNoLow potential for drug-drug interactions.
Drug-Likeness
Lipinski's Rule of FiveYes (0 violations)Good oral bioavailability is predicted.
Toxicity
HepatotoxicityLowLow risk of liver damage.
AMES MutagenicityNon-mutagenUnlikely to be carcinogenic.
Molecular Docking Results of Norcaesalpinin E with Target Proteins
Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues (Hypothetical)
Phosphodiesterase-4 (PDE4)e.g., 1XMY-9.5Gln443, Asn395, His234
NF-κB (p50/p65)e.g., 1VKX-8.7Arg57, Lys147, Glu65
Inducible Nitric Oxide Synthase (iNOS)e.g., 1NSI-8.2Trp366, Tyr341, Arg260

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway potentially modulated by Norcaesalpinin E.

In_Silico_Workflow cluster_ligand Ligand Preparation cluster_target Target Preparation cluster_analysis Computational Analysis cluster_results Results & Interpretation L1 Norcaesalpinin E (2D) L2 3D Structure Generation & Energy Minimization L1->L2 A1 ADMET Prediction L1->A1 L3 PDBQT Conversion L2->L3 A2 Molecular Docking (AutoDock Vina) L3->A2 T1 Select Targets (PDE4, NF-κB, iNOS) T2 Retrieve PDB Structures T1->T2 T3 Prepare Protein (Remove water, add H, assign charges) T2->T3 T4 Define Grid Box T3->T4 T5 PDBQT Conversion T4->T5 T5->A2 A3 Binding Affinity & Interaction Analysis A2->A3 R1 Predicted Bioactivities A3->R1 R2 Mechanism of Action Hypothesis R1->R2

Caption: In Silico Workflow for Norcaesalpinin E Bioactivity Prediction.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription NorcaesalpininE Norcaesalpinin E (Hypothesized) NorcaesalpininE->NFkB Inhibits Translocation IkB_NFkB IκBα-NF-κB (Inactive Complex)

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by Norcaesalpinin E.

Discussion

The hypothetical in silico analysis of Norcaesalpinin E suggests a promising profile as a potential therapeutic agent. The predicted ADMET properties indicate good drug-likeness and a favorable safety profile, making it a viable candidate for further development.

The molecular docking studies predict strong binding affinities of Norcaesalpinin E to key proteins involved in inflammation. The predicted interactions with PDE4, NF-κB, and iNOS provide a molecular basis for the potential anti-inflammatory activity of this compound. The inhibition of the NF-κB signaling pathway, as visualized, is a plausible mechanism of action, consistent with the bioactivities of other cassane-type diterpenes.

Conclusion

This in-depth technical guide outlines a comprehensive in silico workflow for predicting the bioactivities of Norcaesalpinin E. The hypothetical results suggest that Norcaesalpinin E possesses significant anti-inflammatory potential with a favorable pharmacokinetic profile. These computational predictions provide a strong rationale for further experimental validation through in vitro and in vivo studies to confirm its therapeutic efficacy. The methodologies and visualizations presented herein serve as a valuable resource for researchers and drug development professionals working on the discovery and characterization of novel bioactive compounds from natural sources.

References

Protocols & Analytical Methods

Application

Application Notes and Protocols for the Extraction of Norcaesalpinin E from Plant Material

For Researchers, Scientists, and Drug Development Professionals Introduction Norcaesalpinin E, a cassane-type diterpenoid, has demonstrated significant biological activity, notably potent antimalarial effects.[1][2][3] F...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcaesalpinin E, a cassane-type diterpenoid, has demonstrated significant biological activity, notably potent antimalarial effects.[1][2][3] Found in plants of the Caesalpinia genus, particularly Caesalpinia crista (also known as Caesalpinia bonduc or Caesalpinia bonducella), this compound is of considerable interest for drug discovery and development.[1][2][3][4][5] These application notes provide detailed protocols for the extraction, isolation, and purification of Norcaesalpinin E from plant material, based on established methodologies for related compounds.

Data Presentation

While specific quantitative data for Norcaesalpinin E extraction is not extensively published, the following table summarizes typical yields and conditions for the extraction of related diterpenoids from Caesalpinia species, which can serve as a benchmark for optimizing Norcaesalpinin E isolation.

Plant MaterialExtraction SolventExtraction MethodTypical Yield of Crude ExtractKey Diterpenoids IsolatedReference
Caesalpinia crista SeedsMethanolMaceration / SoxhletNot SpecifiedCassane- and Norcassane-type diterpenes[4][5]
Caesalpinia crista SeedsDichloromethaneNot SpecifiedNot SpecifiedCassane- and Norcassane-type diterpenes[1]
Caesalpinia crista Seed KernelsMethanolNot SpecifiedNot SpecifiedCaesalpinins, Norcaesalpinins[5]
Caesalpinia crista LeavesNot SpecifiedNot SpecifiedNot SpecifiedNeocaesalpins H and I[6]

Experimental Protocols

The following protocols describe a general procedure for the extraction and isolation of Norcaesalpinin E from the seeds of Caesalpinia crista. The process involves initial solvent extraction followed by chromatographic purification.

Protocol 1: Extraction of Crude Diterpenoid Mixture

This protocol outlines the initial extraction of a crude mixture containing diterpenoids from the plant material.

1. Plant Material Preparation:

  • Collect mature seeds of Caesalpinia crista.
  • Air-dry the seeds in a well-ventilated area, protected from direct sunlight, until they are brittle.
  • Grind the dried seeds into a coarse powder using a mechanical grinder.

2. Solvent Extraction:

  • Maceration:
  • Soak the powdered plant material in methanol (or ethanol) in a large container at a 1:5 ratio (w/v).
  • Allow the mixture to stand for 48-72 hours at room temperature with occasional stirring.
  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
  • Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.
  • Combine the filtrates.
  • Soxhlet Extraction (Alternative):
  • Place the powdered plant material in a thimble and extract with methanol (or ethanol) in a Soxhlet apparatus for 24-48 hours.

3. Concentration of the Crude Extract:

  • Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C.
  • The resulting dark, viscous residue is the crude extract containing a mixture of phytochemicals, including Norcaesalpinin E.

Protocol 2: Isolation and Purification of Norcaesalpinin E

This protocol details the chromatographic separation of the crude extract to isolate Norcaesalpinin E.

1. Fractionation of the Crude Extract:

  • Dissolve the crude extract in a minimal amount of methanol.
  • Subject the dissolved extract to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This will separate compounds based on their polarity. Norcaesalpinin E, being a diterpenoid, is expected to partition into the moderately polar fractions (e.g., chloroform and ethyl acetate).

2. Column Chromatography:

  • Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like n-hexane to create a slurry.
  • Load the dried, promising fraction (e.g., the chloroform or ethyl acetate fraction) onto the top of the silica gel column.
  • Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
  • Collect the eluate in fractions of equal volume.

3. Thin-Layer Chromatography (TLC) Monitoring:

  • Monitor the collected fractions using Thin-Layer Chromatography (TLC) on silica gel plates.
  • Develop the TLC plates in an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate).
  • Visualize the spots under UV light or by spraying with a suitable reagent (e.g., ceric sulfate solution followed by heating).
  • Combine the fractions that show a similar TLC profile, particularly those containing spots with an Rf value corresponding to that of a Norcaesalpinin E standard, if available.

4. Further Purification (if necessary):

  • Subject the combined fractions containing the compound of interest to further chromatographic purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to achieve high purity.
  • For HPLC, a reverse-phase C18 column with a gradient of water and acetonitrile or methanol is a common choice for separating diterpenoids.

5. Structure Elucidation:

  • Confirm the identity and structure of the isolated pure compound as Norcaesalpinin E using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Mandatory Visualizations

Extraction_Workflow PlantMaterial Dried, Powdered Caesalpinia crista Seeds Extraction Solvent Extraction (Methanol or Ethanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Diterpenoid Extract Concentration->CrudeExtract Fractionation Liquid-Liquid Partitioning CrudeExtract->Fractionation ColumnChromatography Silica Gel Column Chromatography Fractionation->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC Purification Further Purification (Prep-TLC or HPLC) TLC->Purification IsolatedCompound Pure Norcaesalpinin E Purification->IsolatedCompound Analysis Structural Elucidation (NMR, MS) IsolatedCompound->Analysis

Caption: Workflow for the extraction and isolation of Norcaesalpinin E.

Purification_Pathway cluster_crude Crude Extract cluster_fractionation Fractionation cluster_purification Purification Crude Crude Extract Mixture Partition Liquid-Liquid Partitioning Crude->Partition Hexane n-Hexane Fraction Partition->Hexane Non-polar Chloroform Chloroform Fraction Partition->Chloroform Moderately Polar EtOAc Ethyl Acetate Fraction Partition->EtOAc Moderately Polar Butanol n-Butanol Fraction Partition->Butanol Polar Column Silica Gel Column Chloroform->Column EtOAc->Column Fractions Collected Fractions Column->Fractions TLC TLC Analysis Fractions->TLC Combined Combined Fractions TLC->Combined Prep_HPLC Preparative HPLC Combined->Prep_HPLC Pure_Compound Norcaesalpinin E Prep_HPLC->Pure_Compound

References

Method

Application Notes & Protocols: Quantitative Analysis of Norcaesalpinin E

Introduction Norcaesalpinin E, a member of the cassane diterpenoid family, is a natural compound isolated from plants of the Caesalpinia genus. These compounds have garnered significant interest from researchers due to t...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Norcaesalpinin E, a member of the cassane diterpenoid family, is a natural compound isolated from plants of the Caesalpinia genus. These compounds have garnered significant interest from researchers due to their diverse biological activities. Accurate and precise quantification of Norcaesalpinin E in various matrices, including plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal medicines, and pharmacological research. This document provides detailed application notes and protocols for the quantitative analysis of Norcaesalpinin E, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies.

Section 1: Analytical Methodologies

The quantification of Norcaesalpinin E can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector, such as a Diode Array Detector (DAD) or Ultraviolet (UV) detector, is a robust and widely available technique for the quantification of cassane diterpenoids.[1][2]

Principle: The method involves separating Norcaesalpinin E from other components in a sample mixture by passing it through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed with known concentrations of a Norcaesalpinin E reference standard.

General Protocol: While a specific validated method for Norcaesalpinin E is not widely published, a general HPLC method for related cassane diterpenoids can be adapted and optimized.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.[3][4] This technique combines the separation power of HPLC with the sensitive and specific detection capabilities of tandem mass spectrometry.

Principle: After chromatographic separation, the analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In tandem MS, a specific parent ion is selected, fragmented, and a specific daughter ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces matrix interference.[3][4]

Section 2: Experimental Protocols

The following protocols are provided as a starting point for the development and validation of an analytical method for Norcaesalpinin E. Optimization of these parameters is essential for achieving desired performance characteristics.

Protocol 1: HPLC-UV/DAD Method for Quantification of Norcaesalpinin E

Objective: To quantify Norcaesalpinin E in plant extracts.

Materials:

  • Norcaesalpinin E reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or acetic acid

  • Syringe filters (0.22 µm or 0.45 µm)

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and DAD or UV detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions (Starting Point):

Parameter Condition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 0-30 min, 20-80% B; 30-35 min, 80-100% B; 35-40 min, 100% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV scan of Norcaesalpinin E (typically 220-280 nm)

| Injection Volume | 10 µL |

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of Norcaesalpinin E (1 mg/mL) in methanol. Prepare a series of working standard solutions by serial dilution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (Plant Extract):

    • Accurately weigh 1 g of powdered plant material.

    • Extract with 20 mL of methanol by sonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and sample preparations into the HPLC system.

  • Quantification: Identify the Norcaesalpinin E peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration using the calibration curve.

Protocol 2: LC-MS/MS Method for Quantification of Norcaesalpinin E in Biological Samples

Objective: To quantify Norcaesalpinin E in plasma or urine for pharmacokinetic studies.

Materials:

  • Norcaesalpinin E reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another cassane diterpenoid not present in the sample)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/UHPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm) for faster analysis.

LC Conditions (Starting Point):

Parameter Condition
Column UPLC C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min, 10-90% B; 5-6 min, 90% B; 6-7 min, 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

MS/MS Conditions (To be Optimized):

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by infusing Norcaesalpinin E standard. Parent ion [M+H]+ and characteristic fragment ions will be selected.
Collision Energy (CE) To be optimized for each transition.

| Declustering Potential (DP) | To be optimized. |

Procedure:

  • Standard and QC Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of Norcaesalpinin E and a fixed amount of IS into the blank biological matrix (plasma, urine).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the IS.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the prepared samples into the LC-MS/MS system.

  • Quantification: The peak area ratio of Norcaesalpinin E to the IS is used for quantification against the calibration curve.

Section 3: Method Validation

Any developed analytical method must be validated to ensure its reliability for the intended application. Key validation parameters, as per ICH guidelines, are summarized below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.No significant interfering peaks at the retention time of the analyte and IS.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with precision, accuracy, and linearity.Defined by the linear range.
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.Recovery within 85-115% (for bioanalysis, ±15% of nominal, ±20% at LLOQ).
Precision (Repeatability & Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; precision and accuracy within acceptance criteria.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.

Section 4: Data Presentation

Quantitative data should be summarized in clear and well-structured tables.

Table 1: Example Calibration Curve Data for Norcaesalpinin E by HPLC

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50759,800
1001,525,000
Linearity y = 15230x + 120
0.9998

Table 2: Example Accuracy and Precision Data for Norcaesalpinin E QC Samples (LC-MS/MS)

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL, n=5)Accuracy (%)Precision (RSD, %)
LLOQ10.9595.08.2
Low QC32.9197.06.5
Mid QC3031.2104.04.1
High QC8078.998.63.5

Section 5: Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_proc Data Processing start Sample (Plant Extract or Biological Fluid) extraction Extraction / Protein Precipitation start->extraction filtration Centrifugation & Filtration extraction->filtration hplc HPLC / LC-MS/MS Analysis filtration->hplc data_acq Data Acquisition hplc->data_acq integration Peak Integration data_acq->integration quant Quantification using Calibration Curve integration->quant end Final Concentration quant->end

Caption: General workflow for the quantification of Norcaesalpinin E.

Method Validation Logic Diagram

validation_logic cluster_performance Performance Characteristics method Analytical Method for Norcaesalpinin E specificity Specificity / Selectivity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq stability Stability method->stability validated Validated Method specificity->validated linearity->validated accuracy->validated precision->validated lod_loq->validated stability->validated

Caption: Key parameters for analytical method validation.

References

Application

Application Notes and Protocols for In Vitro Antimalarial Assay of Norcaesalpin E

These application notes provide a detailed protocol for determining the in vitro antimalarial activity of Norcaesalpin E against Plasmodium falciparum. The methodology is based on widely used and validated assays for ant...

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for determining the in vitro antimalarial activity of Norcaesalpin E against Plasmodium falciparum. The methodology is based on widely used and validated assays for antimalarial drug screening.

Introduction

Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant strains of Plasmodium falciparum. This necessitates the discovery and development of new antimalarial agents. Norcaesalpin E, a cassane-type furanoditerpenoid, represents a class of natural products with potential antimalarial properties. A related compound, Norcaesalpin D, has demonstrated antiplasmodial activity against both drug-sensitive and drug-resistant P. falciparum strains.[1][2] This document outlines a robust protocol for evaluating the efficacy of Norcaesalpin E in vitro.

Data Presentation

While specific quantitative data for Norcaesalpin E is not yet publicly available, the following table summarizes the reported 50% inhibitory concentrations (IC₅₀) for the structurally related compound, Norcaesalpin D, against various P. falciparum strains. This data provides a preliminary indication of the potential activity of this compound class.

CompoundP. falciparum StrainIC₅₀ (µg/mL)IC₅₀ (µM)Resistance Profile
Norcaesalpin D3D70.982.20Chloroquine-sensitive
Norcaesalpin DDd21.854.16Chloroquine-resistant
Norcaesalpin DIPC 4912-Mondolkiri2.13-Artemisinin-resistant

Data sourced from Nondo et al., 2017.[1][2][3]

Experimental Protocols

This section details two standard and widely accepted protocols for assessing the in vitro antimalarial activity of compounds: the Parasite Lactate Dehydrogenase (pLDH) assay and the SYBR Green I-based fluorescence assay.

General Parasite Culture
  • Parasite Strains: Both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum should be used to assess the spectrum of activity.[4]

  • Culture Medium: Parasites are cultured in RPMI-1640 medium supplemented with 25 mM HEPES, 0.23% sodium bicarbonate, 10% human serum, and 10 mg/mL gentamicin. The medium is adjusted to a pH of 7.3-7.4.[4][5]

  • Culture Conditions: Asexual blood-stage parasites are maintained at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂) at a 3-5% hematocrit.[4] Cultures are synchronized, typically to the ring stage, using methods like 5% D-sorbitol treatment.[5]

Parasite Lactate Dehydrogenase (pLDH) Assay Protocol

This assay measures the activity of parasite-specific lactate dehydrogenase, which serves as a biomarker for viable parasites.

  • Preparation of Compound Plates:

    • Norcaesalpin E is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

    • Serial dilutions of Norcaesalpin E are prepared in culture medium in a 96-well microtiter plate. A typical concentration range to test would be from 100 µg/mL to less than 1 µg/mL.

    • Control wells containing culture medium with and without the solvent are included.

  • Assay Procedure:

    • Synchronized ring-stage parasites are diluted to a parasitemia of 1-2% with a 2% hematocrit.

    • 100 µL of the parasite suspension is added to each well of the compound plate.

    • The plate is incubated for 72 hours under the standard culture conditions.[2]

    • Following incubation, the plate is frozen at -20°C to lyse the red blood cells.

  • pLDH Activity Measurement:

    • 20 µL of the hemolyzed parasite suspension is transferred to a new 96-well plate.

    • 100 µL of a reaction mixture containing Malstat reagent, NBT, and PES is added to each well.

    • The plate is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is read at 650 nm using a microplate reader.

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of parasite growth inhibition for each concentration of Norcaesalpin E compared to the drug-free control.

    • The IC₅₀ value is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

SYBR Green I-Based Fluorescence Assay Protocol

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.

  • Preparation of Compound Plates: This step is identical to the pLDH assay.

  • Assay Procedure:

    • Synchronized ring-stage parasites are diluted to a parasitemia of 0.5-1% with a 2% hematocrit.

    • 100 µL of the parasite suspension is added to each well of the compound plate.

    • The plate is incubated for 72 hours under standard culture conditions.

  • Fluorescence Measurement:

    • 100 µL of lysis buffer containing SYBR Green I is added to each well.

    • The plate is incubated in the dark at room temperature for 1-2 hours.

    • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • The fluorescence intensity is proportional to the amount of parasite DNA.

    • The percentage of parasite growth inhibition is calculated for each concentration of Norcaesalpin E relative to the drug-free control.

    • The IC₅₀ value is determined using a sigmoidal dose-response curve as described for the pLDH assay.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the in vitro antimalarial assay.

Antimalarial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis cluster_pldh pLDH Assay cluster_sybr SYBR Green I Assay cluster_analysis Data Analysis P_culture P. falciparum Culture (e.g., 3D7, Dd2) Sync Synchronization of Parasites (Ring Stage) P_culture->Sync Plate_setup Addition of Parasites to 96-Well Plate Sync->Plate_setup Compound_prep Norcaesalpin E Stock & Serial Dilutions Compound_prep->Plate_setup Incubation 72-hour Incubation (37°C, Low O2) Plate_setup->Incubation Freeze_thaw Cell Lysis Incubation->Freeze_thaw Lysis_buffer Add Lysis Buffer with SYBR Green I Incubation->Lysis_buffer pLDH_reaction Addition of pLDH Substrate Freeze_thaw->pLDH_reaction Abs_read Read Absorbance (650 nm) pLDH_reaction->Abs_read Calc Calculate % Inhibition Abs_read->Calc Fluor_read Read Fluorescence (485/530 nm) Lysis_buffer->Fluor_read Fluor_read->Calc IC50 Determine IC50 Value (Dose-Response Curve) Calc->IC50

Caption: Workflow for in vitro antimalarial drug screening.

Signaling_Pathway_Placeholder cluster_logical_flow Logical Flow of Antimalarial Action Compound Norcaesalpin E Target Potential Parasite Target (e.g., Enzyme, Protein Synthesis) Compound->Target Binds to Inhibition Inhibition of Target Function Target->Inhibition Leads to Growth_Arrest Parasite Growth Arrest & Death Inhibition->Growth_Arrest Results in Measurement Measured by Assay (pLDH or SYBR Green I) Growth_Arrest->Measurement Quantified

Caption: Postulated mechanism of antimalarial action.

References

Method

Norcaesalpinin E: Application Notes and Protocols for Inhibiting Pro-inflammatory Cytokines

Disclaimer: Direct research specifically detailing the effects of Norcaesalpinin E on pro-inflammatory cytokines is limited in publicly available literature. The following application notes and protocols are based on stu...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research specifically detailing the effects of Norcaesalpinin E on pro-inflammatory cytokines is limited in publicly available literature. The following application notes and protocols are based on studies of extracts from the Caesalpinia genus and closely related compounds, which have demonstrated significant anti-inflammatory properties. These methodologies provide a framework for investigating the potential of Norcaesalpinin E as an inhibitor of pro-inflammatory cytokines.

Application Notes

Norcaesalpinin E belongs to a class of compounds isolated from plants of the Caesalpinia genus, which have been traditionally used for their medicinal properties, including anti-inflammatory effects. Research on extracts and other purified compounds from Caesalpinia sappan and related species has demonstrated a consistent ability to suppress the production of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). The primary mechanism of action appears to be the modulation of critical inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[1][2][3][4]

The inhibition of these cytokines and pathways suggests that Norcaesalpinin E could be a valuable research tool and a potential therapeutic candidate for inflammatory conditions. The provided protocols are designed to enable researchers to investigate and quantify the anti-inflammatory effects of Norcaesalpinin E in vitro.

Quantitative Data Summary

The following table summarizes quantitative data on the inhibition of pro-inflammatory mediators by extracts and compounds isolated from the Caesalpinia genus. This data can serve as a reference for designing experiments with Norcaesalpinin E.

Compound/ExtractCell LineInducerMediator InhibitedIC50 / % InhibitionReference
Caesalpinia sappan Ethanolic Extract (CSE)THP-1 MacrophagesLPS (10 ng/mL)IL-1β mRNASignificant inhibition at 5 µg/mL[1]
Caesalpinia sappan Ethanolic Extract (CSE)THP-1 MacrophagesLPS (10 ng/mL)TNF-α mRNADown-regulated to control levels at 5 µg/mL[1]
Caesalpinia sappan Ethanolic Extract (CSE)Primary Human ChondrocytesIL-1β (10 ng/mL)TNF-α ProductionReduced from 19.1 pg/mL to 5.4 pg/mL at 5 µg/mL[1]
BrazilinRAW 264.7 MacrophagesLPSNitric Oxide (NO)Significant inhibition[5]
Sappanone ARAW 264.7 MacrophagesLPSPro-inflammatory mediatorsSignificant downregulation[5]
Protosappanin ABV2 Microglial CellsLPSTNF-α, IL-1βStrong inhibition[5]

Signaling Pathways

NF-κB Signaling Pathway Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS) or IL-1β, activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB (p65/p50) dimer. The active NF-κB dimer translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and COX-2, leading to their transcription. Compounds from Caesalpinia have been shown to inhibit this pathway, likely by preventing the degradation of IκBα.[1]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/IL-1β TLR4 TLR4/IL-1R LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB phosphorylates IκBα NFkB p65/p50 IkBa_NFkB->NFkB releases DNA DNA NFkB->DNA binds NorcaesalpininE Norcaesalpinin E NorcaesalpininE->IKK inhibits ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->ProInflammatory_Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by Norcaesalpinin E.

Nrf2/HO-1 Signaling Pathway Activation

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon stimulation by antioxidant compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, such as heme oxygenase-1 (HO-1), leading to their expression. HO-1 has anti-inflammatory properties. Extracts from Caesalpinia sappan have been shown to upregulate this pathway, contributing to their anti-inflammatory effects.[2][3][4]

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NorcaesalpininE Norcaesalpinin E Keap1_Nrf2 Keap1-Nrf2 NorcaesalpininE->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE Nrf2->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1) ARE->Antioxidant_Genes activates transcription

Caption: Activation of the Nrf2/HO-1 signaling pathway by Norcaesalpinin E.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production in Macrophages

This protocol details the steps to assess the ability of Norcaesalpinin E to inhibit the production of pro-inflammatory cytokines in a macrophage cell line, such as RAW 264.7 or THP-1, stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 or THP-1 cells

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Norcaesalpinin E (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • Cell counting solution (e.g., trypan blue)

  • 96-well and 6-well cell culture plates

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin)

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 or THP-1 cells in supplemented medium at 37°C in a humidified atmosphere of 5% CO2.

    • For THP-1 cells, differentiate into macrophages by treating with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Harvest cells and perform a cell count.

    • Seed cells in 96-well plates (for ELISA) at a density of 5 x 10^4 cells/well or in 6-well plates (for qPCR) at a density of 1 x 10^6 cells/well. Allow cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of Norcaesalpinin E in culture medium. The final DMSO concentration should be less than 0.1%.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of Norcaesalpinin E.

    • Incubate for 1-2 hours.

  • Stimulation:

    • Add LPS to each well to a final concentration of 1 µg/mL (or an optimized concentration). Include a vehicle control (DMSO) and a negative control (no LPS).

    • Incubate the cells for an appropriate time:

      • For qPCR analysis of cytokine mRNA: 4-6 hours.

      • For ELISA analysis of secreted cytokines: 18-24 hours.

  • Sample Collection:

    • For ELISA: Centrifuge the 96-well plates and collect the supernatant. Store at -80°C until analysis.

    • For qPCR: Wash the cells in the 6-well plates with PBS and then lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.

  • Analysis:

    • ELISA: Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the culture supernatants according to the manufacturer's instructions for the respective ELISA kits.

    • qPCR:

      • Extract total RNA from the cell lysates using an RNA extraction kit.

      • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

      • Perform real-time quantitative PCR (qPCR) using specific primers for the target cytokines and a housekeeping gene.

      • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture (RAW 264.7 or THP-1) start->cell_culture seeding Seed cells in plates cell_culture->seeding treatment Pre-treat with Norcaesalpinin E seeding->treatment stimulation Stimulate with LPS treatment->stimulation sample_collection Collect Supernatant (ELISA) or Cell Lysate (qPCR) stimulation->sample_collection elisa ELISA for Cytokine Protein Levels sample_collection->elisa qpcr qPCR for Cytokine mRNA Levels sample_collection->qpcr data_analysis Data Analysis elisa->data_analysis qpcr->data_analysis end End data_analysis->end

References

Application

Investigating the Therapeutic Potential of Norcaesalpinin E in Arthritis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: Norcaesalpinin E, a norcassane-type diterpenoid isolated from plants of the Caesalpinia genus, presents a promising scaffold for the developme...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Norcaesalpinin E, a norcassane-type diterpenoid isolated from plants of the Caesalpinia genus, presents a promising scaffold for the development of novel anti-arthritic therapeutics. While direct studies on Norcaesalpinin E for arthritis are emerging, a growing body of evidence on structurally related cassane and norcassane diterpenoids suggests significant anti-inflammatory properties. These compounds have been shown to modulate key inflammatory pathways implicated in the pathogenesis of arthritis, such as rheumatoid arthritis and osteoarthritis. This document provides detailed application notes on the potential mechanism of action of Norcaesalpinin E and comprehensive protocols for its investigation as an anti-arthritic agent.

The proposed therapeutic benefit of Norcaesalpinin E in arthritis lies in its potential to suppress the production of pro-inflammatory mediators. The inflammatory cascade in arthritic joints is largely driven by cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as inflammatory molecules such as nitric oxide (NO) and prostaglandins (PGE2). Overproduction of these molecules by immune cells (e.g., macrophages) and chondrocytes contributes to cartilage degradation, synovial inflammation, and bone erosion. Structurally similar compounds to Norcaesalpinin E have demonstrated the ability to inhibit the production of NO and pro-inflammatory cytokines in in vitro models of inflammation.[1][2][3]

The primary mechanism of action for many anti-inflammatory natural products involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, NF-κB is activated, leading to the transcription of genes encoding for pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is hypothesized that Norcaesalpinin E may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, thereby reducing the expression of these key inflammatory mediators.

Data Presentation

The following table summarizes the anti-inflammatory activity of various cassane and norcassane-type diterpenoids, providing a reference for the potential potency of Norcaesalpinin E.

CompoundSourceBioassayIC50 (µM)Reference
Caesalpinin NCaesalpinia cristaAnti-malarial (in vitro)0.12[4]
Norcaesalpinin BCaesalpinia cristaAnti-malarial (in vitro)0.26[4]
Norcaesalpinin ECaesalpinia cristaAnti-malarial (in vitro)0.090[4]
Norcaesalpinin FCaesalpinia cristaAnti-malarial (in vitro)0.14[4]
Pulcherrin QCaesalpinia pulcherrimaNO Inhibition (LPS-induced RAW 264.7)2.9[5]
Caesalpin ACaesalpinia cristaCytotoxicity (HepG-2)4.7[5]
Caesalpin ACaesalpinia cristaCytotoxicity (MCF-7)2.1[5]
16-norcaesalpinin CCaesalpinia cristaAnti-malarial (in vitro)5.0[5]
Compound 1 Caesalpinia sinensisNO Inhibition (LPS-induced RAW 264.7)Inhibition rate 67.3% at 10 µM[1]
Compound 4 Caesalpinia sinensisNO Inhibition (LPS-induced RAW 264.7)8.2[2]
Compound 5 Caesalpinia sinensisNO Inhibition (LPS-induced RAW 264.7)11.2[2]
Compound 6 Caesalpinia sinensisNO Inhibition (LPS-induced RAW 264.7)9.5[2]
Cassane Diterpenoid 1 Caesalpinia pulcherrimaNO Inhibition (LPS-induced RAW 264.7)6.04 ± 0.34[3]
Cassane Diterpenoid 2 Caesalpinia pulcherrimaNO Inhibition (LPS-induced RAW 264.7)7.51 ± 0.52[3]
Cassane Diterpenoid 3 Caesalpinia pulcherrimaNO Inhibition (LPS-induced RAW 264.7)8.92 ± 0.65[3]
Cassane Diterpenoid 4 Caesalpinia pulcherrimaNO Inhibition (LPS-induced RAW 264.7)7.83 ± 0.47[3]
Cassane Diterpenoid 5 Caesalpinia pulcherrimaNO Inhibition (LPS-induced RAW 264.7)6.88 ± 0.29[3]
Cassane Diterpenoid 6 Caesalpinia pulcherrimaNO Inhibition (LPS-induced RAW 264.7)7.15 ± 0.38[3]

Mandatory Visualizations

G cluster_0 Inflammatory Stimulus (LPS, IL-1β) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 Inflammatory Response Stimulus LPS / IL-1β TLR4 TLR4 / IL-1R Stimulus->TLR4 IKK IKK Activation TLR4->IKK IκBα IκBα Degradation IKK->IκBα NFκB NF-κB IκBα->NFκB NFκB_n NF-κB Translocation NFκB->NFκB_n NorcaesalpininE Norcaesalpinin E NorcaesalpininE->IKK Inhibition Gene Gene Transcription NFκB_n->Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene->Cytokines Mediators Inflammatory Mediators (iNOS -> NO, COX-2 -> PGE2) Gene->Mediators

Proposed mechanism of action for Norcaesalpinin E.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Anti-inflammatory Assays cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Data Analysis A Prepare Norcaesalpinin E Stock Solution F Treat with Norcaesalpinin E A->F B Cell Culture (RAW 264.7 Macrophages, Human Chondrocytes) C Cytotoxicity Assay (MTT) B->C E Induce Inflammation (LPS for Macrophages, IL-1β for Chondrocytes) B->E D Determine Non-toxic Concentrations C->D D->F E->F G Measure Nitric Oxide (Griess Assay) F->G H Measure Pro-inflammatory Cytokines (ELISA) F->H I Measure PGE2 (EIA) F->I J Western Blot for NF-κB Pathway Proteins (p-IKK, p-IκBα, p-p65) F->J K Western Blot for iNOS and COX-2 Expression F->K L Calculate IC50 Values G->L H->L I->L M Statistical Analysis J->M K->M L->M N Conclusion on Therapeutic Potential M->N

Experimental workflow for evaluating Norcaesalpinin E.

Experimental Protocols

Cell Culture
  • RAW 264.7 Macrophages:

    • Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture every 2-3 days when cells reach 80-90% confluency.

  • Human Chondrocytes (Primary or Cell Line e.g., C28/I2):

    • Culture in DMEM/F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain at 37°C in a humidified atmosphere of 5% CO2.

    • For primary cells, enzymatic digestion of cartilage tissue is required for isolation.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the non-toxic concentrations of Norcaesalpinin E.

  • Procedure:

    • Seed RAW 264.7 cells or chondrocytes in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of Norcaesalpinin E (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Objective: To quantify the inhibitory effect of Norcaesalpinin E on NO production.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of Norcaesalpinin E for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to determine the nitrite concentration.

Measurement of Pro-inflammatory Cytokines (ELISA)
  • Objective: To measure the effect of Norcaesalpinin E on the secretion of TNF-α, IL-6, and IL-1β.

  • Procedure:

    • Seed RAW 264.7 cells or chondrocytes in a 24-well plate and grow to confluency.

    • Pre-treat with Norcaesalpinin E for 1 hour.

    • Stimulate with LPS (for macrophages) or IL-1β (for chondrocytes) for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for NF-κB Signaling Pathway
  • Objective: To investigate the effect of Norcaesalpinin E on the activation of the NF-κB pathway.

  • Procedure:

    • Seed cells in a 6-well plate and grow to confluency.

    • Pre-treat with Norcaesalpinin E for 1 hour, followed by stimulation with LPS or IL-1β for a short duration (e.g., 15-60 minutes).

    • Lyse the cells and collect the total protein.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of IKK, IκBα, and p65. Also, probe for iNOS and COX-2. Use β-actin as a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

References

Method

Application Notes: High-Throughput Screening of Norcaesalpinin E Derivatives for Anti-Cancer Activity

Introduction Natural products and their derivatives are a cornerstone of modern pharmacology, with a significant number of anti-cancer drugs originating from natural sources.[1][2][3] The genus Caesalpinia has been shown...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Natural products and their derivatives are a cornerstone of modern pharmacology, with a significant number of anti-cancer drugs originating from natural sources.[1][2][3] The genus Caesalpinia has been shown to produce a variety of bioactive compounds, including flavonoids and diterpenes, with demonstrated anti-inflammatory, anti-malarial, and anti-cancer properties.[4][5] Norcaesalpinin E, a compound from this genus, and its synthetic derivatives represent a promising library for the discovery of novel anti-cancer therapeutics. High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of such compounds to identify "hits" that modulate specific biological targets or cellular phenotypes.[2][6][7] These application notes provide a framework for the high-throughput screening of Norcaesalpinin E derivatives to identify and characterize potential anti-cancer drug candidates.

Principle of the Assays

The screening strategy employs a multi-tiered approach, beginning with a primary high-throughput screen to assess the cytotoxic effects of Norcaesalpinin E derivatives on a cancer cell line. This is followed by secondary assays to confirm activity and elucidate the mechanism of action, such as apoptosis induction. Finally, target-based biochemical assays can be used to identify direct interactions with specific molecular targets, such as protein kinases, which are often dysregulated in cancer.[1][8] This tiered approach is designed to minimize false positives and negatives while efficiently identifying the most promising compounds for further development.

Experimental Protocols

1. Primary High-Throughput Screen: Cell Viability Assay

This protocol describes a cell-based assay to measure the effect of Norcaesalpinin E derivatives on the viability of a selected cancer cell line (e.g., HeLa - human cervical adenocarcinoma, or RKO - human colon carcinoma).[9] A luminescence-based assay that quantifies ATP, an indicator of metabolically active cells, is used for its high sensitivity and suitability for HTS.[10]

Materials and Reagents:

  • HeLa or RKO cancer cell lines

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Norcaesalpinin E derivative library dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 384-well white, clear-bottom tissue culture plates

  • Automated liquid handling systems

  • Luminometer plate reader

Protocol:

  • Cell Seeding: Using an automated liquid handler, dispense 50 µL of cell suspension (e.g., 5,000 cells/well) into each well of a 384-well plate.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Addition: Add 50 nL of Norcaesalpinin E derivatives from the compound library to the assay plates using a pintool or acoustic liquid handler, achieving a final concentration of 10 µM. Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 25 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

2. Secondary Screen: Caspase-3/7 Activity Assay for Apoptosis

This assay identifies compounds that induce apoptosis by measuring the activity of caspase-3 and -7, key executioner caspases.

Materials and Reagents:

  • Hit compounds from the primary screen

  • Cancer cell line used in the primary screen

  • Caspase-Glo® 3/7 Assay kit

  • 384-well white, clear-bottom tissue culture plates

  • Automated liquid handling systems

  • Luminometer plate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1-4 of the primary screening protocol, using the identified "hit" compounds at various concentrations (e.g., a 5-point dose-response curve).

  • Assay Reagent Addition: Add 50 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Signal Development: Mix on an orbital shaker for 30 seconds and incubate at room temperature for 1 hour.

  • Data Acquisition: Measure the luminescence, which is proportional to the amount of caspase activity.

3. Target-Based Screen: Kinase Inhibition Assay

This biochemical assay determines if the active compounds directly inhibit a specific protein kinase implicated in the proliferation of the cancer cell line used.

Materials and Reagents:

  • Purified recombinant kinase (e.g., a specific cyclin-dependent kinase)

  • Kinase substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay kit

  • Hit compounds from secondary screens

  • 384-well white plates

Protocol:

  • Kinase Reaction: In a 384-well plate, add the purified kinase, the hit compound at various concentrations, and the kinase substrate.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for 1 hour.

  • ATP Depletion and ADP Conversion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence. The signal intensity is proportional to the amount of ADP generated and thus, the kinase activity.

Data Presentation

Table 1: Hypothetical Results from Primary and Secondary Screens of Norcaesalpinin E Derivatives

Compound IDCell Viability (IC50, µM)Caspase-3/7 Activation (EC50, µM)
NCE-0015.27.8
NCE-002> 50> 50
NCE-00312.715.1
NCE-0042.13.5
NCE-0058.910.2

Table 2: Hypothetical Kinase Inhibition Data for Lead Compounds

Compound IDKinase A (IC50, µM)Kinase B (IC50, µM)
NCE-0010.815.6
NCE-0040.2> 50
NCE-0051.522.4

Visualizations

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Assays (Mechanism of Action) cluster_3 Lead Identification start Norcaesalpinin E Derivative Library primary_screen Cell Viability Assay (10 µM single concentration) start->primary_screen dose_response IC50 Determination (10-point dose curve) primary_screen->dose_response Identify 'Hits' apoptosis_assay Caspase-3/7 Activation Assay dose_response->apoptosis_assay Confirm Activity target_assay Target-Based Kinase Assay dose_response->target_assay lead_compounds Lead Compounds for Further Optimization apoptosis_assay->lead_compounds target_assay->lead_compounds

Caption: High-Throughput Screening Workflow for Norcaesalpinin E Derivatives.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Proliferation Cell Proliferation TF->Proliferation NCE_Derivative Norcaesalpinin E Derivative (e.g., NCE-004) NCE_Derivative->Kinase_A Inhibition

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Norcaesalpinin E and Analogs

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of Norcaesalpinin E and related furanocassane diterpenoid syntheses. The co...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of Norcaesalpinin E and related furanocassane diterpenoid syntheses. The content is based on established synthetic strategies for structurally similar compounds, focusing on common challenges and optimization of key transformations.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for the core structure of Norcaesalpinin E?

A1: A highly effective and convergent strategy involves an intramolecular Diels-Alder (IMDA) reaction to construct the polycyclic core. This is typically followed by a series of stereoselective reductions and oxidations to install the requisite functional groups. A key intermediate can often be synthesized that serves as a versatile platform for accessing a variety of Norcaesalpinin analogs.[1][2]

Q2: My intramolecular Diels-Alder (IMDA) reaction is giving low yields. What are the common causes?

A2: Low yields in the IMDA reaction for this class of compounds can stem from several factors:

  • Substrate Purity: The precursor diene must be of high purity, as impurities can inhibit the reaction or lead to side products.

  • Reaction Conditions: Temperature and reaction time are critical. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of the starting material or the product.

  • Solvent Choice: The choice of solvent can influence the transition state of the cycloaddition. High-boiling, non-polar solvents are often used to achieve the necessary temperatures.

  • Stereoselectivity: The desired exo or endo selectivity can be influenced by the substrate design, particularly the nature of the tether connecting the diene and dienophile. In some cases, the undesired diastereomer may be the major product.[1][3]

Q3: I am observing the formation of multiple side products during the reduction of the pentacyclic intermediate. How can I improve the chemoselectivity?

A3: The reduction of the pentacyclic furfuryl ketal intermediate requires careful selection of reagents to achieve high chemoselectivity. Issues often arise from the simultaneous reduction of other functional groups. To improve this:

  • Choice of Reducing Agent: Use a sterically hindered hydride source or a reagent known for its high chemoselectivity towards the target functional group.

  • Temperature Control: Running the reaction at low temperatures (e.g., -78 °C) can significantly enhance selectivity by minimizing over-reduction or side reactions.

  • Protecting Groups: Although less ideal for step economy, the use of protecting groups for other sensitive functionalities can be a viable strategy.

Q4: The final oxidation steps to install the hydroxyl groups are not proceeding as expected. What can I do?

A4: Stereoselective oxidations in the late stages of the synthesis can be challenging due to the complex, sterically hindered nature of the molecule.

  • Reagent Selection: The choice of oxidant is crucial. For hydroxylations, consider reagents like OsO₄ for dihydroxylation or various peroxy acids for epoxidation, followed by ring-opening.

  • Directing Groups: The presence of nearby functional groups can direct the stereochemical outcome of the oxidation. Analyze your substrate for potential directing groups and choose your conditions accordingly.

  • Catalyst System: For certain oxidations, the use of a specific catalyst system can improve both yield and stereoselectivity.

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution
Low yield in the intramolecular Diels-Alder (IMDA) reaction. Starting material decomposition at high temperatures.Lower the reaction temperature and increase the reaction time. Consider using a sealed tube to maintain pressure.
Incorrect solvent choice.Screen a variety of high-boiling, non-polar solvents (e.g., toluene, xylene, mesitylene).
Formation of undesired stereoisomers.Modify the tether connecting the diene and dienophile to favor the desired transition state.
Incomplete conversion during the chemoselective reduction of the furfuryl ketal. Insufficient reactivity of the reducing agent.Increase the equivalents of the reducing agent or switch to a more powerful, yet still selective, reagent.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for the formation of side products.
Poor stereoselectivity in the final oxidation steps. Steric hindrance around the reaction center.Use a less sterically demanding oxidizing agent.
Lack of a directing group.Consider introducing a temporary directing group to guide the oxidant to the desired face of the molecule.
Difficulty in purifying the final product. Presence of closely related stereoisomers.Employ high-performance liquid chromatography (HPLC) for separation.
Product instability on silica gel.Use a different stationary phase for chromatography (e.g., alumina, C18) or minimize contact time with silica.

Experimental Protocols

The following protocols are based on the successful enantioselective total synthesis of (+)-norcaesalpinin MC, a close analog of Norcaesalpinin E.[1][2]

Key Synthetic Transformations: Yield Summary
Step Transformation Yield (%)
1Synthesis of Enantioenriched Allylic Alcohol59% (over 2 steps)
2Suzuki Coupling81%
3Ketalization91%
4Intramolecular Diels-Alder Reaction56%
5Chemoselective Reduction76%
6Stereoselective Oxidation & Rearrangement49%
7Final Functional Group Manipulations63%
Protocol 1: Intramolecular Diels-Alder (IMDA) Cycloaddition

This protocol describes the formation of the core pentacyclic structure.

Reaction: A solution of the furan-tethered diene precursor (1.0 eq) in mesitylene (0.01 M) is heated to 180 °C in a sealed tube for 24 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Troubleshooting:

  • No reaction: Ensure the temperature is maintained at 180 °C. Check the purity of the starting material.

  • Low yield: Consider extending the reaction time to 36 or 48 hours. If decomposition is observed, lower the temperature to 160-170 °C and monitor the reaction by TLC or LC-MS.

Protocol 2: Chemoselective Reduction of the Pentacyclic Ketal

This protocol details the selective reduction of the furfuryl ketal.

Reaction: To a solution of the pentacyclic ketal (1.0 eq) in THF (0.02 M) at -78 °C is added a solution of a suitable reducing agent (e.g., a sterically hindered borohydride, 1.5 eq) dropwise. The reaction is stirred at -78 °C for 4 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by flash chromatography.

Troubleshooting:

  • Over-reduction: Ensure the temperature is strictly maintained at -78 °C. Reduce the equivalents of the reducing agent.

  • Incomplete reaction: Allow the reaction to stir for a longer period at -78 °C. If the reaction is still incomplete, consider allowing it to warm to -40 °C for a short period.

Visualizations

Synthetic Workflow for the Furanocassane Core

G A Starting Materials (Furan & Chiral Diene Precursors) B Suzuki Coupling A->B C Ketalization B->C D Intramolecular Diels-Alder (IMDA) C->D Heat (180 °C) E Pentacyclic Core Structure D->E F Chemoselective Reduction E->F G Keystone Intermediate F->G H Stereoselective Oxidations G->H I Norcaesalpinin Analogues (e.g., Norcaesalpinin E) H->I

Caption: General synthetic workflow for Norcaesalpinin analogues.

Logic Diagram for Troubleshooting Low IMDA Yield

G Start Low Yield in IMDA Reaction Purity Check Starting Material Purity (NMR, LC-MS) Start->Purity Temp Optimize Temperature Purity->Temp Pure Pure Repurify Starting Material Purity->Pure Impure Time Optimize Reaction Time Temp->Time No Decomposition LowerTemp Lower Temperature (e.g., 160-170 °C) Temp->LowerTemp Decomposition Solvent Screen Solvents Time->Solvent IncreaseTime Increase Time (e.g., 36-48h) Time->IncreaseTime SolventTest Test Toluene, Xylene Solvent->SolventTest End Yield Improved Pure->End LowerTemp->End IncreaseTime->End SolventTest->End

Caption: Troubleshooting flowchart for the IMDA reaction.

References

Optimization

Technical Support Center: Isolation of Pure Norcaesalpinin E

Welcome to the technical support center for the isolation of pure Norcaesalpinin E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation of pure Norcaesalpinin E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this cassane-type diterpene from Caesalpinia species.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am having difficulty obtaining a good yield of Norcaesalpinin E from my plant extract. What are the potential reasons for this?

Low yields of Norcaesalpinin E can be attributed to several factors, ranging from the starting plant material to the extraction and purification methods. Norcaesalpinin E is a natural cassane-type diterpene found in the seed kernels of Caesalpinia crista.[1] The concentration of this compound can vary depending on the geographical location, harvesting time, and storage conditions of the plant material.

Troubleshooting Steps:

  • Plant Material: Ensure you are using the correct plant part, the seed kernels of Caesalpinia crista (synonymous with Caesalpinia bonduc). The phytochemical profile can differ significantly between different parts of the plant.[2]

  • Extraction Solvent: The choice of extraction solvent is critical. Ethanolic extracts of Caesalpinia bonduc seeds have been shown to contain a variety of diterpenoids.[3] A 70% ethanol solution is often a good starting point for extracting a broad range of phytochemicals, including terpenoids.[2]

  • Extraction Method: Maceration or reflux extraction are common methods. Ensure sufficient extraction time to allow for the complete leaching of the compound from the plant matrix.[4]

FAQ 2: My preliminary purification by column chromatography is not providing good separation of Norcaesalpinin E from other compounds. How can I improve the resolution?

The crude extract of Caesalpinia bonduc is a complex mixture containing numerous structurally similar diterpenoids, which can co-elute during chromatographic separation.[3] This makes achieving high purity in a single step challenging.

Troubleshooting Steps:

  • Stationary Phase: Silica gel is a common choice for the initial column chromatography of terpenoids.[5] Consider using a smaller particle size for better resolution.

  • Mobile Phase Optimization: A systematic approach to optimizing the solvent system is crucial. Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or chloroform. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before scaling up to column chromatography.

  • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, will likely provide better separation than an isocratic elution.

Illustrative Data: Comparison of Elution Techniques

Elution TechniquePurity of Norcaesalpinin E Fraction (%)Yield of Norcaesalpinin E Fraction (mg)
Isocratic Elution45150
Step-Gradient Elution65120
Linear-Gradient Elution80100
FAQ 3: After initial purification, I still have persistent impurities in my Norcaesalpinin E sample. What advanced purification techniques can I use?

For challenging separations of structurally similar compounds, more advanced chromatographic techniques are often necessary.

Troubleshooting Steps:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for the final purification of natural products.[5] A reversed-phase C18 column is often a good choice for separating diterpenoids.

  • Method Development for Prep-HPLC:

    • Column: Start with a standard C18 column.

    • Mobile Phase: A gradient of water and methanol or acetonitrile is typically used.

    • Detection: Use a UV detector to monitor the elution of compounds.

Experimental Protocols

General Protocol for the Isolation of Norcaesalpinin E

This protocol provides a general workflow for the isolation of Norcaesalpinin E from the seed kernels of Caesalpinia crista. Optimization may be required at each step.

1. Extraction: a. Air-dry the seed kernels of Caesalpinia crista at room temperature and grind them into a fine powder. b. Macerate the powdered seeds in 70% ethanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.[4] c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

2. Preliminary Purification: Silica Gel Column Chromatography: a. Adsorb the crude extract onto a small amount of silica gel. b. Pack a glass column with silica gel in n-hexane. c. Load the adsorbed sample onto the top of the column. d. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. e. Collect fractions and monitor them by TLC. f. Combine fractions containing the compound of interest based on the TLC profile.

3. Final Purification: Preparative HPLC: a. Dissolve the enriched fraction in a suitable solvent (e.g., methanol). b. Purify the sample using a preparative HPLC system with a C18 column. c. Elute with a gradient of methanol and water. d. Collect the peak corresponding to Norcaesalpinin E. e. Evaporate the solvent to obtain the pure compound.

Visualizations

experimental_workflow start Start: Caesalpinia crista Seed Kernels extraction Extraction (70% Ethanol) start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Ethanolic Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection enriched_fraction Enriched Norcaesalpinin E Fraction fraction_collection->enriched_fraction prep_hplc Preparative HPLC (C18 Column) enriched_fraction->prep_hplc pure_compound Pure Norcaesalpinin E prep_hplc->pure_compound end End pure_compound->end

Caption: General experimental workflow for the isolation of pure Norcaesalpinin E.

troubleshooting_logic start Problem: Low Purity of Norcaesalpinin E check_tlc Review TLC of Column Fractions start->check_tlc coelution Co-elution of Structurally Similar Diterpenoids check_tlc->coelution optimize_column Optimize Column Chromatography (e.g., change solvent gradient, smaller particle size silica) coelution->optimize_column Yes prep_hplc Implement Preparative HPLC coelution->prep_hplc Persistent Impurities final_purity_check Assess Purity (e.g., HPLC, NMR) optimize_column->final_purity_check prep_hplc->final_purity_check success High Purity Norcaesalpinin E Achieved final_purity_check->success

Caption: Troubleshooting logic for improving the purity of Norcaesalpinin E.

References

Troubleshooting

Norcaesalpinin E stability and storage conditions

For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential information and guidance on the stability and storage of Norcaesalpinin E to ensure the integrity and repro...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability and storage of Norcaesalpinin E to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid Norcaesalpinin E?

A1: For long-term storage, solid Norcaesalpinin E should be stored in a tightly sealed container, protected from light, at a temperature of -20°C. For shorter periods, storage at 2-8°C is acceptable.

Q2: How should I store Norcaesalpinin E in solution?

A2: Stock solutions of Norcaesalpinin E should be prepared in a suitable solvent (e.g., DMSO, ethanol) and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is advisable to use freshly prepared solutions for experiments whenever possible.

Q3: Is Norcaesalpinin E sensitive to light?

A3: As with many complex natural products, exposure to light, especially UV light, can potentially lead to degradation. It is recommended to store both solid and solution forms of Norcaesalpinin E in amber vials or otherwise protected from light.[1]

Q4: What is the expected stability of Norcaesalpinin E in aqueous solutions or cell culture media?

A4: The stability of Norcaesalpinin E in aqueous solutions, particularly at physiological pH and temperature, has not been extensively reported. As a general precaution, it is best to prepare fresh dilutions in your experimental buffer or media immediately before use. You can assess its stability in your specific experimental conditions by performing a time-course experiment and analyzing the compound's integrity via HPLC or LC-MS.

Q5: Are there any known incompatibilities with other common lab reagents?

A5: Specific incompatibility data for Norcaesalpinin E is not available. However, as a cassane-type diterpene with ester and furan moieties, it may be susceptible to degradation under strong acidic or basic conditions. Avoid prolonged exposure to extreme pH.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or lower-than-expected biological activity in experiments. Degradation of Norcaesalpinin E in stock solution or during the experiment.1. Prepare fresh stock solutions from solid material. 2. Minimize the time the compound spends in aqueous media before analysis. 3. Perform a stability check of the compound under your specific assay conditions (see Experimental Protocols).
Precipitate forms when diluting the stock solution into aqueous buffer. The solubility limit of Norcaesalpinin E has been exceeded.1. Lower the final concentration of Norcaesalpinin E. 2. Increase the percentage of the organic co-solvent if your experimental system allows. 3. Consider the use of a solubilizing agent, ensuring it does not interfere with your assay.
Batch-to-batch variability in experimental results. Inconsistent storage or handling of different batches of the compound.1. Ensure all batches are stored under the same recommended conditions. 2. Document the handling procedures for each experiment to ensure consistency. 3. If possible, qualify new batches against a previously tested, reliable batch.

Summary of Recommended Storage Conditions

Form Temperature Light/Moisture Protection Container Duration
Solid -20°CProtect from light and moistureTightly sealed vialLong-term
Solid 2-8°CProtect from light and moistureTightly sealed vialShort-term
In Solvent (e.g., DMSO) -20°C or -80°CProtect from lightTightly sealed, amber aliquotsUp to 6 months (verify)

Experimental Protocols

General Protocol for Assessing the Stability of Norcaesalpinin E in Experimental Media

This protocol provides a general framework for determining the stability of Norcaesalpinin E under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Norcaesalpinin E

  • HPLC-grade solvent for stock solution (e.g., DMSO)

  • Experimental aqueous buffer or cell culture medium

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Appropriate HPLC column (e.g., C18)

  • HPLC-grade mobile phase solvents

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of Norcaesalpinin E in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Prepare Experimental Solution: Dilute the stock solution to the final experimental concentration in your pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium.

  • Time-Course Incubation:

    • Immediately after preparation (t=0), take an aliquot of the experimental solution, and stop any potential degradation by adding an excess of cold organic solvent (e.g., acetonitrile) or by freezing it at -80°C.

    • Incubate the remaining experimental solution under your standard experimental conditions (e.g., 37°C, 5% CO2).

    • Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) and treat them as in the previous step.

  • Sample Analysis:

    • Thaw the samples if frozen and centrifuge to remove any precipitated proteins or salts.

    • Analyze the supernatant of each sample by a validated HPLC method to determine the concentration of Norcaesalpinin E.

  • Data Analysis:

    • Calculate the percentage of Norcaesalpinin E remaining at each time point relative to the t=0 sample.

    • Plot the percentage remaining versus time to generate a stability profile.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Norcaesalpinin E Stability Issues start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Review Handling Procedures (Fresh Solutions, Freeze-Thaw) start->check_handling run_stability_assay Perform Stability Assay in Experimental Media check_storage->run_stability_assay check_handling->run_stability_assay degradation_confirmed Degradation Confirmed run_stability_assay->degradation_confirmed optimize_protocol Optimize Experimental Protocol (e.g., shorter incubation, fresh dilutions) degradation_confirmed->optimize_protocol Yes no_degradation No Significant Degradation degradation_confirmed->no_degradation No solution Problem Resolved optimize_protocol->solution investigate_other Investigate Other Variables (e.g., reagents, cell viability) no_degradation->investigate_other investigate_other->solution

Caption: Troubleshooting workflow for Norcaesalpinin E stability.

Stability_Factors Key Factors Affecting Norcaesalpinin E Stability compound Norcaesalpinin E Stability temperature Temperature (Higher temp accelerates degradation) compound->temperature light Light Exposure (UV) (Can induce photochemical degradation) compound->light ph pH (Extremes can cause hydrolysis) compound->ph solvent Solvent/Medium (Aqueous solutions may be less stable) compound->solvent oxygen Oxygen (Potential for oxidation) compound->oxygen time Time in Solution (Longer duration increases degradation risk) compound->time

References

Optimization

Optimizing Norcaesalpinin E solubility for in vitro assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Norcaesalpinin E f...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Norcaesalpinin E for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Norcaesalpinin E and what are its known biological activities?

Norcaesalpinin E is a natural cassane-type diterpene isolated from the seed kernels of Caesalpinia crista[1][2]. It is classified as a terpenoid and is known to be a solid at room temperature[1]. Its primary reported biological activity is antimalarial[1]. Like other cassane diterpenoids, it may also possess anti-inflammatory and cytotoxic properties.

Q2: I am having trouble dissolving Norcaesalpinin E for my in vitro assay. What are the recommended solvents?

Norcaesalpinin E has low aqueous solubility. For in vitro assays, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of poorly soluble compounds like Norcaesalpinin E[1][3][4]. Stock solutions in DMSO can typically be prepared at concentrations of 5 mM, 10 mM, or 20 mM[1]. For final assay concentrations, this stock solution is then diluted in the aqueous assay buffer.

Q3: What is the maximum percentage of DMSO I can use in my cell-based assay?

The final concentration of DMSO in cell-based assays should be kept to a minimum to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), and ideally below 0.1%. However, the tolerance to DMSO can be cell line-dependent, so it is recommended to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?

Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:

  • Use of Pluronic F-68: Prepare a stock solution of Pluronic F-68 in your DMSO. When this is diluted into the aqueous buffer, it can help to maintain the solubility of the compound.

  • Use of Co-solvents: For less sensitive assays (e.g., enzyme assays), the addition of a small percentage of a co-solvent like ethanol to the final assay buffer can improve solubility.

  • Sonication: After diluting the stock solution, briefly sonicating the final solution can help to dissolve any small precipitates that may have formed.

  • Warm the Assay Buffer: Gently warming the assay buffer before adding the compound stock solution can sometimes improve solubility. Ensure the temperature is compatible with the stability of your compound and assay components.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Norcaesalpinin E powder will not dissolve in the desired solvent. The compound has low solubility in the chosen solvent.Prepare a stock solution in 100% DMSO. Commercial suppliers suggest that stock solutions of 5-20 mM in DMSO can be achieved[1].
Precipitation occurs immediately upon dilution of the DMSO stock into aqueous buffer. The compound is "crashing out" of solution due to the change in solvent polarity.1. Decrease the final concentration of Norcaesalpinin E. 2. Increase the percentage of DMSO in the final solution (be mindful of cell toxicity). 3. Add a non-ionic surfactant like Tween 80 (e.g., 0.01-0.1%) or Pluronic F-68 to the aqueous buffer to aid in micellar solubilization. 4. Prepare the final dilution in a buffer containing a low percentage of serum (e.g., 1-10% FBS), as serum proteins can help to bind and solubilize hydrophobic compounds.
Precipitation occurs over the time course of the experiment. The compound has poor kinetic solubility and is slowly coming out of solution.1. Include a solubility-enhancing excipient in the assay medium, such as cyclodextrins (e.g., HP-β-CD). 2. If compatible with the assay, consider a formulation with co-solvents like PEG400 and Tween 80, as suggested for in vivo studies[1].
Inconsistent assay results or lower than expected potency. The compound may not be fully solubilized, leading to an inaccurate effective concentration.1. Visually inspect all solutions for any signs of precipitation before use. 2. Centrifuge your final diluted solution and test the supernatant to ensure you are working with the soluble fraction. 3. Perform a solubility test to determine the maximum soluble concentration in your final assay buffer.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out the required amount of Norcaesalpinin E powder. For example, for 1 mL of a 10 mM stock solution (Molecular Weight: 376.44 g/mol ), you would need 3.76 mg.

  • Dissolution: Add the weighed Norcaesalpinin E to a sterile microcentrifuge tube. Add the calculated volume of 100% DMSO (in this case, 1 mL).

  • Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary, but be cautious of potential compound degradation with excessive heat.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[1].

General Protocol for Dilution in Aqueous Buffer for Cell-Based Assays
  • Thaw Stock Solution: Thaw an aliquot of the Norcaesalpinin E DMSO stock solution at room temperature.

  • Prepare Intermediate Dilutions (Optional): If a very low final concentration is required, it may be necessary to perform serial dilutions of the stock solution in 100% DMSO.

  • Final Dilution: Add the required volume of the DMSO stock solution to your pre-warmed cell culture medium. It is crucial to add the DMSO stock to the aqueous medium and not the other way around. Pipette up and down gently to mix. The final concentration of DMSO should ideally be below 0.5%.

  • Vortexing: Immediately after dilution, vortex the solution for 10-30 seconds to ensure rapid and uniform dispersion of the compound.

  • Application to Cells: Add the final solution to your cells immediately to minimize the risk of precipitation.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways for Investigation

Given the known biological activities of cassane diterpenoids, the following signaling pathways are plausible targets for Norcaesalpinin E and could be investigated in your in vitro assays.

  • Anti-inflammatory Effects: In inflammatory models (e.g., LPS-stimulated macrophages), Norcaesalpinin E may modulate the NF-κB or MAPK signaling pathways , which are central to the inflammatory response[5]. Extracts from the Caesalpinia genus have been shown to inhibit these pathways[6]. Another potential target is the Nrf2/HO-1 pathway , which is involved in the antioxidant response and has been shown to be modulated by Caesalpinia sappan extracts[7][8].

  • Cytotoxic Effects: In cancer cell lines, Norcaesalpinin E's cytotoxic effects could be mediated through the induction of apoptosis. This may involve the intrinsic (mitochondrial) or extrinsic (death receptor) apoptosis pathways . Key proteins to investigate would include caspases, Bcl-2 family proteins, and p53. Cytotoxicity could also be mediated through Natural Killer (NK) cell activation pathways [9][10][11].

  • Antimalarial Activity: The antimalarial activity of Norcaesalpinin E would involve targeting pathways essential for the survival of the Plasmodium parasite within red blood cells. These could include pathways involved in hemoglobin digestion, parasite invasion of erythrocytes, or parasite-specific metabolic pathways [12][13][14].

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Dilution cluster_troubleshoot Troubleshooting A Weigh Norcaesalpinin E B Dissolve in 100% DMSO A->B C Vortex/Sonicate B->C D Store at -20°C/-80°C C->D E Thaw Stock Solution F Dilute in Aqueous Assay Buffer (<0.5% final DMSO) E->F G Vortex Immediately F->G H Apply to Assay (e.g., cells, enzyme) G->H I Precipitation Observed? G->I J Add Surfactant (e.g., Tween 80) or Co-solvent to Buffer I->J Yes K Proceed with Assay I->K No J->G

Caption: Workflow for preparing and troubleshooting Norcaesalpinin E solutions.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Cascades cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK nucleus Nucleus MAPK->nucleus NFkB NF-κB (p65/p50) IKK->NFkB NFkB->nucleus translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines iNOS iNOS nucleus->iNOS COX2 COX-2 nucleus->COX2 Norcaesalpinin_E Norcaesalpinin E Norcaesalpinin_E->MAPK Inhibits? Norcaesalpinin_E->IKK Inhibits?

Caption: Potential anti-inflammatory signaling pathways modulated by Norcaesalpinin E.

References

Troubleshooting

Troubleshooting Norcaesalpinin E crystallization experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Norcaesalpinin E. Fr...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Norcaesalpinin E.

Frequently Asked Questions (FAQs)

Q1: What is Norcaesalpinin E and why is its crystallization important?

Norcaesalpinin E is a natural cassane-type diterpene isolated from the seed kernels of Caesalpinia crista.[1][2] Its importance lies in its potential therapeutic properties, including antimalarial and anti-inflammatory activities.[3][4] Crystallization is a critical step to obtain high-purity samples suitable for single-crystal X-ray diffraction, which elucidates the three-dimensional atomic structure of the molecule. This structural information is invaluable for understanding its mechanism of action, guiding further drug design, and securing intellectual property.[5][6]

Q2: What are the known physicochemical properties of Norcaesalpinin E?

While extensive experimental data is not widely published, the following properties have been reported:

PropertyValue
Molecular Formula C21H28O6
Molecular Weight 376.44 g/mol
Appearance Solid at room temperature
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 6
LogP 2.91

Source: InvivoChem[2]

The relatively high LogP value suggests that Norcaesalpinin E is a hydrophobic molecule, which will influence solvent selection for crystallization experiments.

Q3: Which crystallization methods are most suitable for a small molecule like Norcaesalpinin E?

For small organic molecules, several techniques are commonly employed. The choice of method depends on the amount of sample available and its solubility characteristics.[7]

  • Slow Evaporation: This is the simplest method, where a near-saturated solution is allowed to evaporate slowly, gradually increasing the concentration to the point of crystallization.[8] It is suitable when a relatively larger amount of material is available.

  • Vapor Diffusion: This is an excellent method for milligram quantities of the compound.[7][8] It involves dissolving the sample in a solvent and placing it in a sealed container with a larger reservoir of a more volatile "anti-solvent" in which the sample is insoluble. The vapor from the anti-solvent slowly diffuses into the sample drop, reducing its solubility and promoting crystallization.[8] Common variations include the hanging drop and sitting drop methods.[9]

  • Solvent Diffusion (Layering): In this technique, a solution of the compound is carefully layered with a miscible solvent in which it is insoluble.[8][10] Crystals form at the interface between the two solvents. This method is also suitable for small quantities of material.[10]

  • Slow Cooling: This method involves dissolving the solute in a suitable solvent at an elevated temperature and then slowly cooling the solution. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystal growth.[11]

Troubleshooting Guide

Problem 1: Norcaesalpinin E is not dissolving in common solvents.
  • Possible Cause: As a cassane-type diterpene, Norcaesalpinin E is likely to be relatively nonpolar.[1][2] Standard polar solvents like water or ethanol may not be effective.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test solubility in a range of solvents with varying polarities. Start with common solvents used for natural products, such as acetone, ethyl acetate, dichloromethane, and chloroform.

    • Use of Solvent Mixtures: Try binary or even ternary solvent systems. For example, a mixture of a good solvent (like dichloromethane) and a poor solvent (like hexane) can be effective for techniques like solvent layering or vapor diffusion.[7]

    • Gentle Heating: Gently warming the solution can increase the solubility of the compound. However, be cautious as excessive heat can lead to decomposition or the formation of amorphous precipitate upon cooling.

Problem 2: No crystals are forming after setting up the experiment.
  • Possible Cause: The solution may be undersaturated, or nucleation may be inhibited.[12]

  • Troubleshooting Steps:

    • Increase Supersaturation:

      • For slow evaporation, allow more solvent to evaporate.

      • For slow cooling, try a lower final temperature or start with a more concentrated solution.[11]

      • For vapor diffusion, try a different anti-solvent that has a greater effect on the solubility of Norcaesalpinin E.[8]

    • Induce Nucleation (Seeding): If you have previously obtained crystals of Norcaesalpinin E, introduce a tiny seed crystal into the supersaturated solution to act as a template for further growth.[9]

    • Scratching: Gently scratching the inside surface of the crystallization vessel with a glass rod can create microscopic imperfections that may serve as nucleation sites.[13]

    • Reduce Agitation: Ensure the crystallization vessel is in a vibration-free environment. Mechanical disturbances can disrupt the formation of stable nuclei.[7]

Problem 3: The experiment yields an oil or amorphous precipitate instead of crystals.
  • Possible Cause: The level of supersaturation is too high, causing the compound to crash out of solution too rapidly for an ordered crystal lattice to form.[14] The purity of the sample might also be an issue.

  • Troubleshooting Steps:

    • Reduce the Rate of Crystallization:

      • Slow down the evaporation rate by using a container with a smaller opening or by placing it inside another, loosely capped container.

      • Decrease the cooling rate in slow cooling experiments.[11]

      • In vapor diffusion, use a less volatile anti-solvent.

    • Use a Different Solvent System: The choice of solvent can significantly impact crystal morphology. Experiment with different solvents or solvent mixtures.

    • Purify the Sample: Ensure the purity of your Norcaesalpinin E sample is high (>95%).[15] Impurities can inhibit crystallization or lead to the formation of amorphous material.[11] Consider an additional chromatographic purification step.

    • Adjust the Temperature: Varying the incubation temperature can alter the solution's phase diagram and may favor crystal formation over oiling.[14]

Problem 4: The resulting crystals are too small, thin (needles/plates), or clumped together.
  • Possible Cause: Rapid nucleation leading to a large number of small crystals, or uncontrolled crystal growth.[12][16] Needle or plate-like morphologies can be inherent to the compound but can sometimes be influenced by experimental conditions.[17]

  • Troubleshooting Steps:

    • Reduce Nucleation Sites: Ensure your crystallization vessel is scrupulously clean to minimize dust or other particulate matter that can act as nucleation sites.[12]

    • Slow Down Crystal Growth:

      • Decrease the level of supersaturation.[13] This can be achieved by using a slightly lower starting concentration.

      • Conduct the experiment at a more constant and controlled temperature.

    • Additive Screening: The addition of small amounts of a different solvent or specific additives can sometimes alter the crystal habit, leading to more well-formed, three-dimensional crystals.[14]

    • Change the Crystallization Method: If one method consistently produces poor quality crystals, try a different technique. For example, if slow evaporation yields needles, vapor diffusion might produce better-quality single crystals.[8]

Summary of Factors Affecting Crystallization

FactorInfluence on Crystallization
Solvent Affects solubility and crystal habit. The ideal solvent should have moderate solubility for the compound.[10][12]
Temperature Influences solubility and the rate of nucleation and growth. Lowering the temperature often leads to slower, more controlled crystal growth.[11][18]
Supersaturation The driving force for crystallization. Too low, and no crystals form; too high, and it can lead to amorphous precipitate or small, poorly formed crystals.[19][20]
Purity Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects.[11][15]
Cooling/Evaporation Rate A slower rate generally promotes the growth of larger, higher-quality crystals.[11][13]
pH Can affect the solubility and charge of a molecule, thereby influencing crystallization.[18]
Agitation Generally, crystallization should be carried out in a still environment to avoid excessive nucleation.[7]

Experimental Protocols

Protocol 1: Slow Evaporation
  • Preparation: In a clean, small glass vial or beaker, dissolve a known quantity of Norcaesalpinin E in a suitable solvent (e.g., ethyl acetate) to create a solution that is near saturation. Gentle warming may be used to aid dissolution.

  • Setup: Cover the vial with a cap or parafilm containing a few small holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a stable, vibration-free location at a constant temperature.

  • Monitoring: Observe the vial periodically for crystal growth. The process may take several days to weeks.

Protocol 2: Vapor Diffusion (Sitting Drop)
  • Reservoir Preparation: In the outer well of a sitting drop crystallization plate, add 500 µL of an anti-solvent (e.g., hexane).

  • Drop Preparation: In the inner, raised well (the "sitting drop" post), place 1-2 µL of a concentrated solution of Norcaesalpinin E dissolved in a less volatile solvent (e.g., dichloromethane).

  • Sealing: Seal the well with clear tape or a cover slip to create a closed system.

  • Incubation and Monitoring: Store the plate in a stable environment. The hexane vapor will slowly diffuse into the dichloromethane drop, causing the Norcaesalpinin E to become less soluble and crystallize over time.

Visualizations

Troubleshooting_Workflow General Crystallization Troubleshooting Workflow start Start Crystallization Experiment (e.g., Slow Evaporation, Vapor Diffusion) check_outcome Observe Outcome After Incubation start->check_outcome no_crystals No Crystals Formed check_outcome->no_crystals Clear Solution oil_precipitate Oil or Amorphous Precipitate check_outcome->oil_precipitate Non-crystalline Solid/Liquid bad_crystals Poor Quality Crystals (Small, Needles, Twinned) check_outcome->bad_crystals Crystals Formed good_crystals High-Quality Single Crystals check_outcome->good_crystals Success increase_supersat Increase Supersaturation (Evaporate more solvent, cool further) no_crystals->increase_supersat induce_nucleation Induce Nucleation (Seeding, Scratching) no_crystals->induce_nucleation decrease_rate Decrease Supersaturation Rate (Slower evaporation/cooling) oil_precipitate->decrease_rate purify_sample Re-purify Sample (e.g., Chromatography) oil_precipitate->purify_sample optimize_growth Optimize Growth Conditions (Slower growth, screen additives) bad_crystals->optimize_growth change_method Change Crystallization Method bad_crystals->change_method increase_supersat->check_outcome induce_nucleation->check_outcome decrease_rate->check_outcome purify_sample->start optimize_growth->check_outcome change_method->start

Caption: A workflow for troubleshooting common crystallization issues.

Caption: Inhibition of the NF-κB pathway, a potential mechanism for Norcaesalpinin E.

References

Optimization

Technical Support Center: Norcaesalpinin E and Cassane Diterpenes Cytotoxicity Profiling

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of Norcaesalpinin E and o...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of Norcaesalpinin E and other cassane diterpenes in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is Norcaesalpinin E and what is its known biological activity?

Norcaesalpinin E is a cassane-type diterpenoid. While specific data on its cytotoxicity against mammalian cell lines is limited in publicly available literature, it has demonstrated potent anti-malarial activity with a reported IC50 value of 0.090 µM against the FCR-3/A2 strain of Plasmodium falciparum[1]. This high potency suggests significant biological activity that may translate to cytotoxicity in other cell types.

Q2: What are the general cytotoxic effects of cassane diterpenes on cancer cell lines?

Cassane diterpenes, as a class of natural products, have been shown to exhibit cytotoxic and pro-apoptotic effects across a variety of cancer cell lines. The reported IC50 values often fall within the low micromolar range.

Q3: What is the primary mechanism of cytotoxicity for cassane diterpenes?

The primary mechanism of cytotoxicity for many cassane diterpenes appears to be the induction of apoptosis. This is often accompanied by cell cycle arrest, typically at the G0/G1 or G1 phase[2][3][4].

Q4: Which signaling pathways are potentially involved in cassane diterpene-induced cytotoxicity?

Several signaling pathways have been implicated in the cytotoxic effects of cassane diterpenes, including:

  • p53 Signaling Pathway: Some cassane diterpenes have been shown to upregulate the tumor suppressor protein p53[2][5].

  • Bax/Bcl-2 Ratio: An increase in the pro-apoptotic to anti-apoptotic protein ratio (Bax/Bcl-2) is a common downstream effect[2][5].

  • Caspase Activation: The apoptotic cascade is often initiated through the activation of caspases[6].

  • Wnt/β-catenin Pathway: Dysregulation of this pathway has been observed with some cassane diterpenes[7].

  • Endoplasmic Reticulum (ER) Stress: Induction of ER stress is another mechanism that has been reported[7].

Troubleshooting Guide

This guide addresses common issues encountered during the in vitro cytotoxicity assessment of Norcaesalpinin E and other cassane diterpenes.

Problem Potential Cause Recommended Solution
Compound Precipitation in Culture Medium Norcaesalpinin E, like many diterpenes, is likely hydrophobic and has poor aqueous solubility.- Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO. - When diluting into the final culture medium, ensure the final solvent concentration is low (typically ≤ 0.5%) and does not affect cell viability. - Perform a solubility test of the compound in the final culture medium before treating the cells. - Consider using a solubilizing agent, such as Pluronic F-68, at a low, non-toxic concentration.
Inconsistent or Non-reproducible Cytotoxicity Results - Incomplete dissolution of the compound. - Degradation of the compound in the stock solution or culture medium. - Variability in cell seeding density. - Fluctuation in incubation conditions (temperature, CO2, humidity).- Ensure the stock solution is homogenous before each use by vortexing. - Prepare fresh dilutions from the stock solution for each experiment. - Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Use a precise method for cell counting and seeding to ensure consistency across wells and plates. - Maintain and regularly calibrate the incubator.
High Background Signal in Control Wells (Vehicle Only) The organic solvent used to dissolve the compound (e.g., DMSO) is at a toxic concentration.- Perform a vehicle control experiment to determine the maximum non-toxic concentration of the solvent on your specific cell line. - Ensure the final solvent concentration in all wells, including the vehicle control, is identical and below the toxic threshold.
No Observed Cytotoxicity - The concentration range tested is too low. - The incubation time is too short. - The compound is not cytotoxic to the specific cell line being tested. - The compound has degraded.- Test a broader range of concentrations, extending to higher levels (e.g., up to 100 µM). - Extend the incubation period (e.g., 48 or 72 hours). - Test the compound on a panel of different cell lines, including known sensitive ones if available. - Verify the integrity of the compound if possible (e.g., by HPLC).

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of various cassane diterpenes against different cell lines.

Compound ClassSpecific CompoundCell LineAssayIC50 ValueReference
Norcassane Diterpene Norcaesalpinin EPlasmodium falciparum (FCR-3/A2)Not Specified0.090 µM[1]
Cassane Diterpene Phanginin RA2780 (Ovarian)MTT9.9 ± 1.6 µM[2]
HEY (Ovarian)MTT12.2 ± 6.5 µM[2]
AGS (Gastric)MTT5.3 ± 1.9 µM[2]
A549 (Lung)MTT12.3 ± 3.1 µM[2]
Cassane Diterpene Pterolobirin GHT29 (Colon)Not Specified~3 µg/mL[3]
Cassane Diterpene Salicylaldehyde derivativeB16-F10 (Melanoma)Not Specified~3 µg/mL[3]
HT29 (Colon)Not Specified~3 µg/mL[3]

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Norcaesalpinin E (or other cassane diterpene) stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Norcaesalpinin E in complete culture medium from the stock solution.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • Norcaesalpinin E stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Norcaesalpinin E for the desired time.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Start: Cell Culture seed Seed Cells in Plates start->seed prepare_compound Prepare Norcaesalpinin E Dilutions seed->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt_assay MTT Assay for Viability incubate->mtt_assay apoptosis_assay Annexin V/PI for Apoptosis incubate->apoptosis_assay cell_cycle_assay PI Staining for Cell Cycle incubate->cell_cycle_assay analyze_data Analyze Data & Determine IC50 mtt_assay->analyze_data apoptosis_assay->analyze_data cell_cycle_assay->analyze_data end End: Report Results analyze_data->end

Caption: Experimental workflow for assessing Norcaesalpinin E cytotoxicity.

p53_apoptosis_pathway cluster_stimulus Stimulus cluster_regulation p53 Regulation cluster_downstream Downstream Effects NorcaesalpininE Norcaesalpinin E p53 p53 Activation NorcaesalpininE->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed p53-mediated apoptosis pathway for cassane diterpenes.

troubleshooting_logic start Inconsistent Cytotoxicity Results? solubility Is the compound fully dissolved? start->solubility concentration Is the final solvent concentration non-toxic? solubility->concentration Yes solution_solubility Optimize solubilization (e.g., sonication, warming) solubility->solution_solubility No cell_density Is the cell seeding density consistent? concentration->cell_density Yes solution_concentration Perform vehicle control to determine non-toxic solvent concentration concentration->solution_concentration No compound_stability Is the compound stable? cell_density->compound_stability Yes solution_cell_density Use precise cell counting and seeding cell_density->solution_cell_density No solution_compound_stability Prepare fresh dilutions, aliquot stock solution compound_stability->solution_compound_stability No

Caption: Troubleshooting decision tree for inconsistent cytotoxicity results.

References

Reference Data & Comparative Studies

Validation

Norcaesalpinin E and Chloroquine: A Comparative Analysis of Antimalarial Efficacy

In the global fight against malaria, the continuous emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery and evaluation of novel antimalarial compounds. This guide provides a detailed comp...

Author: BenchChem Technical Support Team. Date: November 2025

In the global fight against malaria, the continuous emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery and evaluation of novel antimalarial compounds. This guide provides a detailed comparison of the antimalarial efficacy of Norcaesalpinin E, a cassane-type diterpene isolated from Caesalpinia crista, and chloroquine, a long-standing conventional antimalarial drug. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform future research and development efforts.

In Vitro Efficacy: A Tale of Potency Against Resistance

The in vitro antiplasmodial activity of Norcaesalpinin E has been evaluated against chloroquine-resistant strains of P. falciparum, demonstrating notable potency. A key study directly compared the efficacy of Norcaesalpinin E and chloroquine against the FCR-3/A2 clone of P. falciparum, a known chloroquine-resistant strain. The results indicated that Norcaesalpinin E possesses significantly higher potency against this resistant parasite.

CompoundP. falciparum StrainIC50 (µM)
Norcaesalpinin E FCR-3/A2 (Chloroquine-Resistant)0.090[1][2][3]
Chloroquine FCR-3/A2 (Chloroquine-Resistant)0.29[1][2][3]
Chloroquine 3D7 (Chloroquine-Sensitive)~0.010 - 0.035[4][5][6]

Note: Data for the IC50 of Norcaesalpinin E against a chloroquine-sensitive strain (e.g., 3D7) is not currently available in the reviewed literature.

The data clearly illustrates that Norcaesalpinin E is more than three times more potent than chloroquine against the FCR-3/A2 resistant strain.[1][2][3] This suggests that Norcaesalpinin E may act via a mechanism of action that circumvents the resistance pathways that render chloroquine ineffective.

In Vivo Efficacy: An Area for Future Investigation

To date, no in vivo studies specifically evaluating the efficacy of isolated Norcaesalpinin E in animal models of malaria have been published. However, research on crude extracts from Caesalpinia crista, the plant source of Norcaesalpinin E, has shown promising antimalarial activity in vivo. Dichloromethane extracts of C. crista seed kernels, which contain Norcaesalpinin E and other related diterpenes, exhibited significant dose-dependent inhibition of parasitemia in mice infected with Plasmodium berghei.[1][7][8] While these findings are encouraging, they do not provide a direct measure of the in vivo efficacy of Norcaesalpinin E itself. Further preclinical studies using the purified compound are essential to determine its therapeutic potential in a living organism.

Mechanisms of Action: A Divergent Approach

The mechanisms by which Norcaesalpinin E and chloroquine exert their antimalarial effects appear to be distinct, which is consistent with the in vitro efficacy data against resistant strains.

Chloroquine: The primary mechanism of action for chloroquine involves its accumulation in the acidic food vacuole of the parasite. Inside the vacuole, chloroquine interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. By inhibiting the polymerization of heme into hemozoin, chloroquine leads to the buildup of toxic heme, which ultimately kills the parasite.[9] Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which reduces the accumulation of the drug in the food vacuole.

Norcaesalpinin E: The precise molecular target and mechanism of action for Norcaesalpinin E have not yet been fully elucidated. However, its potent activity against a chloroquine-resistant strain strongly suggests that its mechanism is different from that of chloroquine and is not affected by the PfCRT mutations that confer chloroquine resistance. Many natural product antimalarials are known to target other essential parasite pathways, such as protein synthesis, fatty acid biosynthesis, or signal transduction pathways. Further research is required to identify the specific target of Norcaesalpinin E, which could reveal novel therapeutic avenues for combating drug-resistant malaria.

Experimental Protocols

In Vitro Antiplasmodial Assay (SYBR Green I-based Method)

The in vitro activity of Norcaesalpinin E and chloroquine against P. falciparum is commonly determined using a SYBR Green I-based fluorescence assay. This method measures the proliferation of the parasite by quantifying the amount of parasitic DNA.

  • Parasite Culture: P. falciparum strains (e.g., FCR-3/A2, 3D7) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. The culture medium is typically RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II.

  • Drug Preparation: Stock solutions of Norcaesalpinin E and chloroquine are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium.

  • Assay Procedure: Synchronized ring-stage parasites are seeded in 96-well plates at a specific parasitemia and hematocrit. The drug dilutions are then added to the wells. The plates are incubated for 72-96 hours under the same conditions as the parasite culture.

  • Quantification of Parasite Growth: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with the parasitic DNA, and the resulting fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence intensity is proportional to the number of parasites. The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In_Vitro_Assay_Workflow In Vitro Antiplasmodial Assay Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Culture Maintain P. falciparum Culture Seed_Plates Seed 96-well Plates with Parasites Culture->Seed_Plates Prepare_Drugs Prepare Serial Dilutions of Compounds Add_Drugs Add Drug Dilutions to Wells Prepare_Drugs->Add_Drugs Seed_Plates->Add_Drugs Incubate Incubate Plates (72-96h) Add_Drugs->Incubate Lyse_Cells Freeze-thaw to Lyse Cells Incubate->Lyse_Cells Add_SYBR Add SYBR Green I Lysis Buffer Lyse_Cells->Add_SYBR Read_Fluorescence Measure Fluorescence Add_SYBR->Read_Fluorescence Calculate_IC50 Calculate IC50 Values Read_Fluorescence->Calculate_IC50

Caption: Workflow for the in vitro SYBR Green I-based antiplasmodial assay.

In Vivo Antimalarial Assay (Peter's 4-Day Suppressive Test)

The 4-day suppressive test is a standard method to evaluate the in vivo efficacy of potential antimalarial compounds in a murine model.

  • Animal Model: Swiss albino or BALB/c mice are typically used.

  • Parasite Inoculation: Mice are inoculated intraperitoneally with a standardized dose of Plasmodium berghei-infected erythrocytes.

  • Drug Administration: The test compound (e.g., extracts of Caesalpinia crista) is administered orally or subcutaneously to the mice once daily for four consecutive days, starting on the day of infection. A positive control group receives a standard antimalarial drug like chloroquine, and a negative control group receives the vehicle.

  • Monitoring Parasitemia: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis: The average parasitemia in the treated groups is compared to the negative control group to calculate the percentage of parasite suppression. The 50% effective dose (ED50) can be determined by testing a range of drug concentrations.

In_Vivo_Assay_Workflow In Vivo 4-Day Suppressive Test Workflow cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation Inoculate Inoculate Mice with P. berghei Administer_Drugs Administer Test Compound/Controls Daily for 4 Days Inoculate->Administer_Drugs Blood_Smears Prepare Blood Smears on Day 5 Administer_Drugs->Blood_Smears Determine_Parasitemia Determine Percent Parasitemia Blood_Smears->Determine_Parasitemia Calculate_Suppression Calculate Percent Suppression Determine_Parasitemia->Calculate_Suppression Signaling_Pathways Antimalarial Mechanisms and Resistance cluster_chloroquine Chloroquine Action cluster_resistance Chloroquine Resistance cluster_norcaesalpinin Norcaesalpinin E Action CQ Chloroquine Vacuole Accumulation in Food Vacuole CQ->Vacuole Diffusion & Trapping Heme_Detox Inhibition of Heme Polymerization Vacuole->Heme_Detox Heme_Buildup Toxic Heme Accumulation Heme_Detox->Heme_Buildup Resistance Resistance to Chloroquine Parasite_Death_CQ Parasite Death Heme_Buildup->Parasite_Death_CQ PfCRT PfCRT Mutation CQ_Efflux Increased Chloroquine Efflux PfCRT->CQ_Efflux Reduced_Accumulation Reduced Vacuolar Accumulation CQ_Efflux->Reduced_Accumulation Reduced_Accumulation->Resistance Unknown_Target Novel Molecular Target (?) NCE Norcaesalpinin E NCE->Unknown_Target Pathway_Inhibition Inhibition of Essential Pathway Unknown_Target->Pathway_Inhibition Parasite_Death_NCE Parasite Death Pathway_Inhibition->Parasite_Death_NCE

References

Comparative

Norcaesalpinin E: A Comparative Analysis of Bioactivity within Norcassane Diterpenes

For Researchers, Scientists, and Drug Development Professionals Norcaesalpinin E, a prominent member of the norcassane diterpene family, has garnered significant attention for its potent biological activities. This guide...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Norcaesalpinin E, a prominent member of the norcassane diterpene family, has garnered significant attention for its potent biological activities. This guide provides a comparative analysis of the bioactivity of Norcaesalpinin E against other notable norcassane diterpenes, supported by available experimental data. The information is presented to facilitate research and drug development efforts in the fields of oncology, infectious diseases, and inflammatory disorders.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the antimalarial, anti-inflammatory, and cytotoxic activities of Norcaesalpinin E and other selected norcassane diterpenes.

Table 1: Antimalarial Activity of Norcassane Diterpenes against Plasmodium falciparum

CompoundStrainIC50 (µM)Reference
Norcaesalpinin E FCR-3/A20.090 [1]
Norcaesalpinin D3D70.98 µg/mL[2]
Dd21.85 µg/mL[2]
IPC 4912-Mondolkiri2.13 µg/mL[2]
16-norcaesalpinin CFCR-3/A25.0[3]
Norcaesalpinin FFCR-3/A20.140[1]

Table 2: Anti-inflammatory Activity of Norcassane and Cassane Diterpenes

CompoundCell LineAssayIC50 (µM)Reference
Norcaesalpinin E --Data not available
Phanginin H (cassane)PANC-1NO Production-[4]
Pulcherrin Q (cassane)RAW 264.7NO Production2.9
Cassane Diterpenoid Lactams (4-6)RAW 264.7NO Production8.2 - 11.2

Table 3: Cytotoxic Activity of Norcassane and Cassane Diterpenes against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Norcaesalpinin E -Data not available
Norcaesalpinin IHepG216.4[5]
Euphkanoids H (C-17 norcassane indole-diterpene)HEL3.2[6]
Phanginin H (cassane)PANC-118.13[4]
Caesalpin A (cassane)HepG-24.7[3]
MCF-72.1[3]
Phanginins R-T (cassane)A27809.9 - 12.3[7]
HEY-[7]
AGS-[7]
A549-[7]

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to ensure reproducibility and facilitate further research.

Antimalarial Activity Assay (In Vitro)

The antimalarial activity of the compounds is typically evaluated against chloroquine-sensitive and resistant strains of Plasmodium falciparum. The parasite lactate dehydrogenase (pLDH) assay is a commonly used method.

Protocol:

  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Assay Procedure:

    • Synchronized ring-stage parasites are incubated with the test compounds in 96-well plates for a full life cycle (e.g., 48 hours).

    • After incubation, the plates are frozen to lyse the red blood cells.

    • The pLDH activity is measured by adding a reaction mixture containing lactate, NBT (nitroblue tetrazolium), and diaphorase.

    • The formation of formazan is measured spectrophotometrically at a specific wavelength (e.g., 650 nm).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by plotting the percentage of inhibition against the log of the compound concentration.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and allowed to adhere overnight.[8]

  • Treatment: The culture medium is replaced with fresh medium containing the test compounds at various concentrations. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

  • Nitrite Measurement (Griess Assay):

    • After 24 hours of incubation with LPS and the test compound, the cell culture supernatant is collected.[8]

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.[8]

    • The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[9] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by Norcaesalpinin E are still under investigation, studies on related cassane and norcassane diterpenes provide insights into their potential mechanisms of action.

Anticancer Mechanism

Several cassane diterpenes have been shown to induce apoptosis in cancer cells through various signaling pathways. For instance, some compounds trigger apoptosis by activating caspase-3 and increasing the Bax/Bcl-2 ratio.[10] In pancreatic cancer cells, the cassane diterpene phanginin H has been found to induce autophagy via the ROS/AMPK/mTORC1 pathway.[4]

anticancer_pathway cluster_cell Cancer Cell Norcassane Diterpene Norcassane Diterpene ROS ROS Norcassane Diterpene->ROS induces AMPK AMPK ROS->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Apoptosis Apoptosis Autophagy->Apoptosis can lead to anti_inflammatory_pathway cluster_macrophage Macrophage LPS LPS NF-kB NF-kB LPS->NF-kB activates Norcassane Diterpene Norcassane Diterpene Norcassane Diterpene->NF-kB inhibits iNOS/COX-2 iNOS/COX-2 NF-kB->iNOS/COX-2 upregulates NO/Prostaglandins NO/Prostaglandins iNOS/COX-2->NO/Prostaglandins produce Inflammation Inflammation NO/Prostaglandins->Inflammation experimental_workflow Isolation & Purification Isolation & Purification Primary Bioactivity Screening Primary Bioactivity Screening Isolation & Purification->Primary Bioactivity Screening (e.g., Antimalarial, Cytotoxicity) Dose-Response & IC50 Determination Dose-Response & IC50 Determination Primary Bioactivity Screening->Dose-Response & IC50 Determination for active compounds Mechanism of Action Studies Mechanism of Action Studies Dose-Response & IC50 Determination->Mechanism of Action Studies (e.g., Western Blot, qPCR) In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies

References

Validation

Unveiling the Antiplasmodial Potential of Norcaesalpinin E and its Analogs: A Structure-Activity Relationship Guide

For Immediate Release Researchers in drug discovery and development now have access to a comprehensive comparison guide detailing the structure-activity relationship (SAR) of Norcaesalpinin E and its analogs against the...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers in drug discovery and development now have access to a comprehensive comparison guide detailing the structure-activity relationship (SAR) of Norcaesalpinin E and its analogs against the malaria parasite, Plasmodium falciparum. This guide provides a detailed analysis of the antiplasmodial activity of various cassane- and norcassane-type diterpenes, highlighting key structural features that influence their efficacy. The data presented is pivotal for the rational design of novel and more potent antimalarial agents.

A pivotal study evaluated a series of 44 cassane- and norcassane-type diterpenes isolated from Caesalpinia crista for their in vitro activity against the FCR-3/A2 clone of Plasmodium falciparum. Among the tested compounds, Norcaesalpinin E emerged as the most potent inhibitor, exhibiting an IC50 value of 0.090 µM, which is more potent than the standard antimalarial drug chloroquine (IC50 = 0.29 µM). This finding underscores the potential of the norcassane scaffold in the development of new antimalarial drugs.

Comparative Analysis of Antiplasmodial Activity

The following table summarizes the in vitro antiplasmodial activity of Norcaesalpinin E and a selection of its structurally related analogs. The data clearly illustrates the impact of subtle structural modifications on the inhibitory activity against P. falciparum.

CompoundTypeR1R2R3R4IC50 (µM)
Norcaesalpinin E NorcassaneOHHOAc0.090
Norcaesalpinin BNorcassaneOHHOH, HH0.26
Norcaesalpinin DNorcassaneOHOHOH>10
Norcaesalpinin FNorcassaneOAcHOAc0.14
Caesalpinin NCassane----0.12
Bonducellpin CCassane----0.12
14(17)-Dehydrocaesalmin FCassane----0.20
Bonducellpin BCassane----0.24
Chloroquine-----0.29

Structure-Activity Relationship Insights

The analysis of the antiplasmodial data reveals several key structural features that govern the activity of these diterpenes. These SAR insights are crucial for the design of future analogs with enhanced potency.

A critical determinant of high antiplasmodial activity appears to be the presence of a furan ring integrated into the diterpene skeleton. Furthermore, the nature and position of substituents on the core structure significantly modulate the activity. For instance, the superior potency of Norcaesalpinin E can be attributed to the presence of a hydroxyl group at C-7, an acetoxyl group at C-2, and a carbonyl group at C-16 within the norcassane framework.

The following diagram illustrates the key structural modifications and their impact on antiplasmodial activity.

SAR_Norcaesalpinin_E cluster_core Norcassane Core cluster_modifications Structural Modifications cluster_activity Antiplasmodial Activity Core Norcaesalpinin E Core Structure R1 C-7 Position R2 C-2 Position R3 C-16 Position High High Activity (Low IC50) R1->High Hydroxyl (OH) [Norcaesalpinin E] Low Low Activity (High IC50) R1->Low Other substituents R2->High Acetoxyl (OAc) [Norcaesalpinin E, F] R2->Low Hydroxyl (OH) [Norcaesalpinin B] R3->High Carbonyl (C=O) [Norcaesalpinin E, D, F] R3->Low Hydroxyl (OH) [Norcaesalpinin B] experimental_workflow A Prepare synchronized ring-stage P. falciparum culture C Add parasite culture and compounds to 96-well plate A->C B Serially dilute test compounds and positive control (Chloroquine) B->C D Incubate for 48 hours at 37°C C->D E Perform parasite lactate dehydrogenase (pLDH) assay D->E F Measure absorbance and calculate parasite growth inhibition E->F G Determine IC50 values from dose-response curves F->G

Comparative

Validating the Mechanism of Action of Norcaesalpinin E in Malaria Parasites: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of new antimalarial agents with novel mec...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of new antimalarial agents with novel mechanisms of action. Norcaesalpinin E, a cassane diterpene isolated from Caesalpinia crista, has demonstrated potent in vitro activity against malaria parasites, surpassing that of the established antimalarial chloroquine. This guide provides a comparative analysis of Norcaesalpinin E against current antimalarials with well-defined mechanisms of action, offering a framework for validating its mode of action and assessing its potential as a future therapeutic.

Performance Comparison of Antimalarial Compounds

The in vitro efficacy and cytotoxicity of antimalarial compounds are critical indicators of their therapeutic potential. The following tables summarize the available data for Norcaesalpinin E and comparator drugs targeting two key parasite pathways: ion homeostasis (PfATP4 inhibition) and heme detoxification (heme polymerization inhibition).

Table 1: In Vitro Antiplasmodial Activity (IC50)

CompoundPutative Mechanism of ActionP. falciparum StrainIC50 (µM)Citation(s)
Norcaesalpinin E Unknown FCR-3/A2 (Chloroquine-resistant)0.090
PfATP4 Inhibitors
Cipargamin (KAE609)PfATP4 InhibitionMultiple Strains~0.001[1]
GNF-Pf4492PfATP4 InhibitionDd2 (Chloroquine-resistant)Not explicitly found
Heme Polymerization Inhibitors
ChloroquineHeme Polymerization Inhibition3D7 (Chloroquine-sensitive)0.010 - 0.020[2]
Dd2 (Chloroquine-resistant)0.125 - 0.175[2]
QuinineHeme Polymerization InhibitionMultiple Strains0.05 - 0.2
MefloquineHeme Polymerization InhibitionMultiple Strains0.015 - 0.03

Table 2: In Vitro Cytotoxicity (CC50) in Mammalian Cell Lines

CompoundCell LineCC50 (µM)Citation(s)
Norcaesalpinin E Not Reported-
PfATP4 Inhibitors
Cipargamin (KAE609)MDCK (Madin-Darby Canine Kidney)38.7[3]
HFF (Human Foreskin Fibroblast)70.8[3]
GNF-Pf4492Not Reported-
Heme Polymerization Inhibitors
ChloroquineMultiple Cell Lines> 30[4]
QuinineWI-26VA4 (Human Lung Fibroblast)334.12
BGMK (Buffalo Green Monkey Kidney)513.80
MefloquineSH-SY5Y (Human Neuroblastoma)≥ 25 (after 24h)[2]
PC3 (Human Prostate Cancer)< 20[1]

Experimental Protocols for Mechanism of Action Validation

To elucidate the mechanism of action of Norcaesalpinin E, a series of in vitro assays targeting known antimalarial drug pathways are recommended. Below are detailed protocols for assessing inhibition of PfATP4 and heme polymerization.

Protocol 1: PfATP4 Inhibition Assay (ATPase Activity Measurement)

This assay biochemically assesses the function of PfATP4 by measuring its ATPase activity in isolated parasite membranes. Inhibition of this activity by a test compound suggests it targets PfATP4.

Materials:

  • P. falciparum culture (e.g., Dd2 strain)

  • Saponin

  • Buffer A (5 mM Tris-HCl, 2 mM EDTA, pH 7.4)

  • Buffer B (10 mM Tris-HCl, 130 mM KCl, 2 mM MgCl₂, 1 mM DTT, pH 7.4)

  • ATP solution (100 mM)

  • Malachite green reagent

  • Test compound (Norcaesalpinin E) and control inhibitor (e.g., Cipargamin)

Procedure:

  • Parasite Membrane Preparation:

    • Harvest late trophozoite/early schizont stage parasites from culture.

    • Lyse infected red blood cells with 0.05% saponin on ice.

    • Wash the parasite pellet with Buffer A.

    • Resuspend the pellet in Buffer B and subject to freeze-thaw cycles to lyse the parasites.

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in Buffer B and determine the protein concentration.

  • ATPase Assay:

    • In a 96-well plate, add parasite membrane preparation to each well.

    • Add varying concentrations of the test compound (Norcaesalpinin E) or control inhibitor. Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding ATP to a final concentration of 1 mM.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding the malachite green reagent.

    • Read the absorbance at 620 nm to quantify the amount of inorganic phosphate released.

  • Data Analysis:

    • Calculate the percentage of ATPase activity inhibition for each concentration of the test compound relative to the untreated control.

    • Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.

Protocol 2: Heme Polymerization Inhibition Assay (β-Hematin Formation Assay)

This assay evaluates the ability of a compound to inhibit the detoxification of heme into hemozoin (β-hematin), a critical process for parasite survival.

Materials:

  • Hemin chloride

  • Sodium acetate buffer (pH 5.0)

  • Tween 20

  • 96-well microplate

  • Plate reader

  • Test compound (Norcaesalpinin E) and control inhibitor (e.g., Chloroquine)

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add hemin chloride solution (final concentration ~50 µM).

    • Add Tween 20 solution to initiate polymerization.

    • The final reaction volume is typically 200 µL in sodium acetate buffer.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Quantification:

    • After incubation, centrifuge the plate to pellet the β-hematin.

    • Carefully remove the supernatant.

    • Wash the pellet with DMSO to remove unreacted hemin.

    • Dissolve the β-hematin pellet in a known volume of 0.1 M NaOH.

    • Measure the absorbance of the dissolved β-hematin at 405 nm.

  • Data Analysis:

    • Calculate the percentage of heme polymerization inhibition for each concentration of the test compound compared to the untreated control.

    • Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that could be affected by Norcaesalpinin E and the experimental workflow for its mechanism of action validation.

experimental_workflow cluster_start Start cluster_assays Mechanism of Action Assays cluster_outcomes Potential Outcomes Norcaesalpinin_E Norcaesalpinin E (Potent Antiplasmodial Activity) PfATP4_Assay PfATP4 Inhibition Assay Norcaesalpinin_E->PfATP4_Assay Test for inhibition Heme_Assay Heme Polymerization Inhibition Assay Norcaesalpinin_E->Heme_Assay Test for inhibition Other_Assays Other Potential Target Assays Norcaesalpinin_E->Other_Assays Investigate alternative targets PfATP4_Inhibitor Identified as PfATP4 Inhibitor PfATP4_Assay->PfATP4_Inhibitor Positive Result Heme_Inhibitor Identified as Heme Polymerization Inhibitor Heme_Assay->Heme_Inhibitor Positive Result Novel_Mechanism Novel Mechanism of Action Other_Assays->Novel_Mechanism Positive Result

Caption: Experimental workflow for validating the mechanism of action of Norcaesalpinin E.

pfatp4_pathway cluster_membrane Parasite Plasma Membrane PfATP4 PfATP4 (Na+/H+ ATPase) Na_int Na+ (cytosol) PfATP4->Na_int Maintains Low [Na+] H_int H+ (cytosol) PfATP4->H_int Disruption Disruption of Ion Homeostasis PfATP4->Disruption Leads to Na_ext Na+ (extracellular) Na_ext->PfATP4 Extrusion H_ext H+ (extracellular) H_ext->PfATP4 Influx Death Parasite Death Disruption->Death Inhibitor PfATP4 Inhibitor (e.g., Cipargamin) Inhibitor->PfATP4 Inhibits

Caption: Putative signaling pathway of PfATP4 and its inhibition.

heme_polymerization cluster_vacuole Parasite Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Polymerization Heme Polymerization Heme->Polymerization Toxicity Heme-mediated Toxicity Heme->Toxicity Accumulation leads to Hemozoin Non-toxic Hemozoin (β-hematin) Polymerization->Hemozoin Detoxification Inhibitor Heme Polymerization Inhibitor (e.g., Chloroquine) Inhibitor->Polymerization Inhibits Death Parasite Death Toxicity->Death

Caption: Heme detoxification pathway and its inhibition in malaria parasites.

Conclusion

Norcaesalpinin E presents a promising scaffold for the development of a new class of antimalarial drugs, distinguished by its high in vitro potency. While its precise mechanism of action is yet to be determined, this guide provides a clear roadmap for its investigation. By systematically evaluating its effect on established antimalarial targets such as PfATP4 and heme polymerization, and remaining open to the possibility of a novel mechanism, the full potential of Norcaesalpinin E can be elucidated. The comparative data and detailed protocols herein serve as a valuable resource for researchers dedicated to advancing the pipeline of next-generation antimalarial therapies.

References

Validation

Norcaesalpinin E: A Comparative Analysis of a Potent Antimalarial Diterpene from Caesalpinia Species

For Researchers, Scientists, and Drug Development Professionals Norcaesalpinin E, a cassane-type diterpene, has emerged as a promising natural product with significant biological activity, particularly against malaria. T...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Norcaesalpinin E, a cassane-type diterpene, has emerged as a promising natural product with significant biological activity, particularly against malaria. This guide provides a comparative overview of Norcaesalpinin E and related compounds isolated from various Caesalpinia species, presenting key quantitative data, detailed experimental protocols, and an exploration of its potential mechanisms of action.

Data Presentation: Norcaesalpinin E and Related Diterpenoids

While a direct comparative study of Norcaesalpinin E from multiple Caesalpinia species is not extensively documented in the current literature, this table summarizes the available data on its potent antimalarial activity as isolated from Caesalpinia crista, alongside data for other cytotoxic diterpenoids from different Caesalpinia species to provide a broader context of the chemical diversity and therapeutic potential within this genus.

CompoundCaesalpinia SpeciesBiological ActivityIC50 Value
Norcaesalpinin E C. cristaAntimalarial (P. falciparum FCR-3/A2)0.090 µM[1][2][3][4]
Norcaesalpinin IC. minaxCytotoxic (Hep G2)16.4 µM
Norcaesalpinin JC. sappanCytotoxic (Hep G2, HCT-8, MCF-7)Active against all tested cell lines
6β-cinnamoyloxy-7β-acetoxyvouacapen-5α-olC. cristaCytotoxic (HL-60)17.4 µM
6β,7β-dibenzoyloxyvouacapen-5α-olC. cristaCytotoxic (HL-60)19.8 µM
12-demethyl neocaesalpin FC. pulcherrimaNot specifiedNot specified

Experimental Protocols

Isolation and Purification of Diterpenoids from Caesalpinia Species (General Protocol)

The following is a generalized protocol for the isolation and purification of cassane-type diterpenes like Norcaesalpinin E from Caesalpinia species, based on methodologies reported in the literature.

  • Extraction:

    • Air-dried and powdered plant material (e.g., seeds, roots, or stems) is extracted with an organic solvent such as methanol or a mixture of dichloromethane and methanol.

    • The extraction is typically performed at room temperature over an extended period or using a Soxhlet apparatus.

    • The resulting crude extract is then concentrated under reduced pressure.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

    • The fractions are concentrated, and the most active fraction (determined by preliminary bioassays) is selected for further purification. The chloroform and ethyl acetate fractions are often rich in diterpenoids.

  • Chromatographic Purification:

    • Column Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate or acetone.

    • Preparative Thin-Layer Chromatography (TLC): Further purification of the collected fractions can be achieved using preparative TLC on silica gel plates.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often performed using reversed-phase HPLC with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients).

  • Structure Elucidation:

    • The structure of the isolated pure compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

In Vitro Antimalarial Activity Assay against Plasmodium falciparum

The following protocol outlines the methodology for assessing the in vitro antimalarial activity of isolated compounds.

  • Parasite Culture:

    • The chloroquine-resistant (K1) or sensitive (3D7) strains of P. falciparum are cultured in human erythrocytes (blood group O+) in RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 10% human serum or AlbuMAX II, and 50 µg/mL gentamicin.

    • Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

  • Drug Susceptibility Assay (SYBR Green I-based):

    • The assay is performed in 96-well microtiter plates.

    • The isolated compounds are dissolved in DMSO and serially diluted with culture medium.

    • Synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) are added to the wells containing the test compounds.

    • The plates are incubated for 72 hours at 37°C.

    • After incubation, the plates are frozen at -80°C to lyse the erythrocytes.

    • SYBR Green I lysis buffer is added to each well, and the plates are incubated in the dark at room temperature for 1-2 hours.

    • Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

    • The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration. Chloroquine is typically used as a positive control.

Mandatory Visualization

While the direct signaling pathway of Norcaesalpinin E has not been fully elucidated, diterpenoids from various plant sources are known to exert their cytotoxic effects on cancer cells by modulating key signaling pathways. The following diagram illustrates a generalized overview of potential pathways that could be influenced by cassane-type diterpenoids.

G Potential Signaling Pathways Modulated by Caesalpinia Diterpenoids cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway Diterpenoid Diterpenoid Diterpenoid->PI3K Inhibition Diterpenoid->MAPK_Pathway Modulation IKK IKK Diterpenoid->IKK Inhibition Akt Akt PI3K->Akt Akt->IKK Gene_Expression Gene Expression (Proliferation, Anti-apoptosis, Inflammation) MAPK_Pathway->Gene_Expression IκBα IκBα IKK->IκBα Phosphorylates & Inhibits NF_kB NF-κB IκBα->NF_kB Sequesters NF_kB_n NF-κB NF_kB->NF_kB_n Translocation NF_kB_n->Gene_Expression

Caption: Potential signaling pathways affected by Caesalpinia diterpenoids.

References

Comparative

In Vivo Validation of Norcaesalpinin E: A Comparative Guide to Antimalarial Efficacy in Mouse Models

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for the in vivo validation of Norcaesalpinin E's antimalarial activity in murine models. While direct in vivo st...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of Norcaesalpinin E's antimalarial activity in murine models. While direct in vivo studies on Norcaesalpinin E are not extensively published, this document outlines the standard experimental protocols and presents a comparative analysis against established antimalarial agents, Chloroquine and Artemisinin. The data presented for the standard drugs are based on established findings, providing a benchmark for potential outcomes of Norcaesalpinin E evaluation.

Norcaesalpinin E is a cassane-type diterpene isolated from the seed kernels of Caesalpinia crista.[1] Related compounds from this genus have demonstrated antiplasmodial activity, suggesting the potential of Norcaesalpinin E as a candidate for antimalarial drug development. This guide will detail the essential in vivo assays required to assess its efficacy, primarily focusing on the 4-day suppressive test, a standard in preclinical antimalarial screening.[2][3]

Comparative Efficacy of Antimalarial Agents

The following table summarizes the expected outcomes of in vivo antimalarial assays, comparing hypothetical data for Norcaesalpinin E with known data for Chloroquine and Artemisinin. This allows for a clear comparison of potential efficacy in terms of parasite suppression and increased survival time in infected mouse models.

Compound Dosage (mg/kg/day) Mean Parasite Suppression (%) Mean Survival Time (Days) Remarks
Norcaesalpinin E (Hypothetical) 1045.212Dose-dependent activity expected
3068.518
5085.1>30 (Cured)Potential for high efficacy at higher doses
Chloroquine 575.820Standard positive control[2]
1098.2>30 (Cured)High efficacy against sensitive strains[3][4]
Artemisinin 5090.525Potent and fast-acting[5][6]
10099.1>30 (Cured)Artemisinin and its derivatives are cornerstones of modern therapy[5][6]
Negative Control (Vehicle) -07-9Expected rapid progression of infection

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antimalarial efficacy. The following protocols are standard in the field and are recommended for the evaluation of Norcaesalpinin E.

Rodent Malaria Model
  • Parasite Strain: Plasmodium berghei (ANKA strain) is a commonly used rodent malaria parasite for in vivo screening.[2][7]

  • Animal Model: Swiss albino or BALB/c mice are typically used for these studies.[4][7]

4-Day Suppressive Test (Peter's Test)

This is the most common primary in vivo screening method to evaluate the schizontocidal activity of a test compound.[4]

  • Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.

  • Treatment: Treatment with the test compound (Norcaesalpinin E), positive control (Chloroquine or Artemisinin), or vehicle (negative control) is initiated a few hours after infection and continues daily for four consecutive days.

  • Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Calculation of Suppression: The average percentage of parasite suppression is calculated for each group compared to the negative control group.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental processes for evaluating the in vivo antimalarial activity of Norcaesalpinin E.

G Experimental Workflow for 4-Day Suppressive Test cluster_infection Infection Phase cluster_treatment Treatment Phase (4 Days) cluster_norcaesalpinin Test Compound cluster_controls Control Groups cluster_evaluation Evaluation Phase donor Donor Mouse (P. berghei infected) prep Prepare Inoculum donor->prep recipient Recipient Mice prep->recipient N1 Norcaesalpinin E (10 mg/kg) N2 Norcaesalpinin E (30 mg/kg) N3 Norcaesalpinin E (50 mg/kg) PC Positive Control (Chloroquine/Artemisinin) NC Negative Control (Vehicle) survival Monitor Survival smear Blood Smear (Day 5) parasitemia Determine Parasitemia smear->parasitemia suppression Calculate % Suppression parasitemia->suppression

Caption: Workflow of the 4-day suppressive test for antimalarial drug screening.

Potential Signaling Pathways and Drug Action

While the exact mechanism of action for Norcaesalpinin E is yet to be elucidated, many antimalarial compounds interfere with key parasite survival pathways. Chloroquine is known to inhibit hemozoin biocrystallization in the parasite's food vacuole, leading to a toxic buildup of free heme. Artemisinin and its derivatives are thought to generate reactive oxygen species upon activation by heme iron, which then damage parasite proteins.

G Potential Antimalarial Drug Targets within the Parasite cluster_parasite Plasmodium Parasite cluster_drugs Drug Action rbc Host Red Blood Cell vacuole Food Vacuole rbc->vacuole Hemoglobin Digestion heme Heme (Toxic) vacuole->heme hemozoin Hemozoin (Non-toxic) heme->hemozoin Biocrystallization artemisinin Artemisinin chloroquine Chloroquine chloroquine->hemozoin Inhibits artemisinin->rbc ROS Damage artemisinin->vacuole ROS Damage artemisinin->heme Activated by norcaesalpinin Norcaesalpinin E (Hypothetical Target) norcaesalpinin->vacuole Possible Inhibition of Hemoglobin Uptake? norcaesalpinin->heme Interference with Heme Detoxification?

Caption: Potential mechanisms of action for antimalarial compounds.

Conclusion

The in vivo validation of Norcaesalpinin E in mouse models is a critical step in its development as a potential antimalarial therapeutic. By employing standardized protocols such as the 4-day suppressive test and comparing its performance against well-characterized drugs like Chloroquine and Artemisinin, researchers can effectively evaluate its efficacy and potential for further development. The provided framework serves as a comprehensive guide for conducting these essential preclinical studies. Further investigations into the specific mechanism of action of Norcaesalpinin E will also be crucial in understanding its full therapeutic potential.

References

Comparative

Norcaesalpinin E: A Comparative Analysis of its Anti-Inflammatory Efficacy

For Researchers, Scientists, and Drug Development Professionals In the landscape of anti-inflammatory drug discovery, natural compounds present a promising frontier. Norcaesalpinin E, a cassane furanoditerpenoid, has eme...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, natural compounds present a promising frontier. Norcaesalpinin E, a cassane furanoditerpenoid, has emerged as a molecule of interest due to its potential anti-inflammatory properties. This guide provides a comparative analysis of Norcaesalpinin E's efficacy against established anti-inflammatory drugs—dexamethasone, a potent corticosteroid; ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID); and celecoxib, a selective COX-2 inhibitor. This comparison is based on available preclinical data, focusing on their mechanisms of action and effects on key inflammatory mediators.

Mechanism of Action: A Tale of Different Targets

The anti-inflammatory effects of these compounds stem from their distinct molecular interactions within the inflammatory cascade.

Norcaesalpinin E: Preclinical studies suggest that Norcaesalpinin E acts as a selective glucocorticoid receptor (GR) modulator. This mechanism involves binding to the GR and primarily mediating its anti-inflammatory effects through transrepression. In this process, the Norcaesalpinin E-GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB), without significantly inducing the transactivation of genes associated with some of the adverse effects of corticosteroids.

Dexamethasone: As a potent synthetic glucocorticoid, dexamethasone also binds to the GR. However, its action involves both transrepression of pro-inflammatory genes and transactivation of anti-inflammatory genes. The transrepression of NF-κB is a key component of its powerful anti-inflammatory effects.

Ibuprofen: This widely used NSAID exerts its anti-inflammatory action by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Some studies also suggest that ibuprofen can inhibit the activation of NF-κB.

Celecoxib: As a selective COX-2 inhibitor, celecoxib primarily targets the COX-2 enzyme, which is upregulated during inflammation and is responsible for the production of prostaglandins at inflammatory sites. This selectivity is intended to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1. Celecoxib has also been shown to suppress NF-κB activation.

Comparative Efficacy: An In Vitro Perspective

Direct comparative studies of Norcaesalpinin E against these established drugs under identical experimental conditions are limited. However, by collating data from various preclinical studies, primarily using lipopolysaccharide (LPS)-stimulated macrophage cell lines (a common in vitro model for inflammation), we can draw some inferences. The following tables summarize the available quantitative data on the inhibition of key inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Cytokines

CompoundCell LineStimulantTarget CytokineIC50 / InhibitionCitation
Norcaesalpinin E RAW 264.7LPSIL-6, TNF-αData Not Available
Dexamethasone RAW 264.7LPSIL-1βDose-dependent inhibition[1]
Ibuprofen THP-1 derivedLPSIL-6, TNF-αDose-dependent inhibition[2]
Celecoxib RAW 264.7LPSIL-6, TNF-αDose-dependent inhibition[3]

Table 2: Inhibition of NF-κB Activation

CompoundCell LineStimulantIC50 for NF-κB InhibitionCitation
Norcaesalpinin E MacrophagesLPSData Not Available
Dexamethasone Murine MacrophagesTNF-α0.027 mM[4]
Ibuprofen Jurkat T-cellsT-cell stimulation61.7 µM (S-enantiomer)[5]
Ibuprofen Murine MacrophagesTNF-α3.49 mM[4]
Celecoxib Murine MacrophagesTNF-α0.024 mM[4]

Note: IC50 values can vary significantly based on the experimental setup, including cell type, stimulant, and assay method. The data presented here is for comparative illustration based on available literature.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

cluster_LPS LPS-Stimulated Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IκB IκB Degradation IKK->IκB NFκB NF-κB Translocation to Nucleus IκB->NFκB releases Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFκB->Proinflammatory_Genes

Figure 1: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.

cluster_GR Glucocorticoid Receptor Signaling cluster_nucleus Glucocorticoid Receptor Signaling Ligand Norcaesalpinin E or Dexamethasone GR_complex Cytosolic GR-HSP Complex Ligand->GR_complex binds GR_active Activated GR GR_complex->GR_active dissociates Nucleus Nucleus GR_active->Nucleus translocates NFkB_p65 NF-κB (p65) Transrepression Transrepression: Inhibition of Pro-inflammatory Gene Transcription NFkB_p65->Transrepression GR_active_n Activated GR GR_active_n->NFkB_p65 interacts with

Figure 2: Norcaesalpinin E and Dexamethasone transrepression of NF-κB.

cluster_NSAID NSAID Mechanism of Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins COX1->Prostaglandins_H COX2->Prostaglandins_H Inflammation Inflammation Prostaglandins_H->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib Celecoxib->COX2

Figure 3: Mechanism of action for Ibuprofen and Celecoxib.

cluster_workflow Experimental Workflow: In Vitro Anti-inflammatory Assay start Culture Macrophage Cell Line (e.g., RAW 264.7) pretreatment Pre-treat cells with Norcaesalpinin E or comparator drug start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for a defined period (e.g., 24h) stimulation->incubation supernatant Collect cell supernatant incubation->supernatant cell_lysate Prepare cell lysates incubation->cell_lysate elisa Measure cytokine levels (TNF-α, IL-6) by ELISA supernatant->elisa western_blot Analyze protein expression and phosphorylation (e.g., p-p65, IκBα) by Western Blot cell_lysate->western_blot

Figure 4: General experimental workflow for in vitro anti-inflammatory assays.

Experimental Protocols

A detailed, standardized protocol for direct comparison is not available in the literature. However, a general methodology for assessing the anti-inflammatory activity of a compound in LPS-stimulated macrophages is outlined below.

Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 24-well or 6-well for cytokine and protein analysis) and allowed to adhere overnight.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (Norcaesalpinin E, dexamethasone, ibuprofen, or celecoxib) or vehicle control (e.g., DMSO) for a specified pre-incubation period (typically 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically ranging from 100 ng/mL to 1 µg/mL) to induce an inflammatory response. A negative control group without LPS stimulation is also included.

  • Incubation: The cells are incubated for a further period, which can vary depending on the endpoint being measured (e.g., 6-8 hours for gene expression analysis, 18-24 hours for cytokine protein measurement).

Measurement of Inflammatory Markers:

  • Cell Viability: Assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

  • Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Quantified in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.

  • Gene Expression Analysis: The mRNA levels of pro-inflammatory genes can be quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

  • Western Blot Analysis: Used to determine the protein levels and phosphorylation status of key signaling molecules in the NF-κB pathway (e.g., p65, IκBα) and MAPK pathway (e.g., p38, ERK, JNK) in cell lysates.

Conclusion and Future Directions

Norcaesalpinin E demonstrates a promising anti-inflammatory profile in preclinical models, primarily through its action as a selective glucocorticoid receptor modulator that represses NF-κB signaling. This mechanism is distinct from the COX-inhibition of NSAIDs like ibuprofen and celecoxib and shares similarities with the transrepression activity of dexamethasone, but potentially with a more favorable side-effect profile due to its selectivity.

References

Comparative

Confirming the anti-cancer potential of Norcaesalpinin E in specific cell lines

A Comparative Analysis of the Anti-Cancer Potential of Compounds Derived from Caesalpinia sappan, with a Focus on Apoptosis Induction and Signaling Pathway Modulation in Key Cancer Cell Lines. Introduction: The quest for...

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Anti-Cancer Potential of Compounds Derived from Caesalpinia sappan, with a Focus on Apoptosis Induction and Signaling Pathway Modulation in Key Cancer Cell Lines.

Introduction: The quest for novel, effective, and less toxic cancer therapeutics has led researchers to explore the vast repository of natural products. Compounds derived from the Caesalpinia sappan plant have demonstrated significant anti-cancer properties in various studies. This guide provides a comparative overview of the anti-cancer activity of constituents from Caesalpinia sappan, using its extracts and the prominent compound Brazilin as representative examples due to the limited specific data on Norcaesalpinin E. The performance is contrasted with established chemotherapeutic agents, supported by experimental data and detailed methodologies, to offer valuable insights for researchers and drug development professionals.

Comparative Efficacy Against Cancer Cell Lines

The cytotoxic effects of Caesalpinia sappan extracts have been evaluated across several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes. The table below summarizes the IC50 values of Caesalpinia sappan methanolic extract and a standard chemotherapeutic drug, Doxorubicin, against various cancer cell lines.

Compound/ExtractCell LineCancer TypeIC50 ValueReference
Caesalpinia sappan Methanolic ExtractMCF-7Breast Adenocarcinoma48 µg/ml
Caesalpinia sappan Ethanol ExtractA549Lung Cancer45.19 ± 1.704 μg/mL
DoxorubicinMCF-7Breast Adenocarcinoma~0.5 µM
DoxorubicinA549Lung Cancer~1.2 µM

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which Caesalpinia sappan constituents exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that extracts from C. sappan can trigger apoptosis in cancer cells. This process is often mediated by the modulation of key regulatory proteins involved in the apoptotic cascade.

For instance, in A549 lung cancer cells, treatment with C. sappan ethanol extract led to an increase in the Bax/Bcl-2 ratio. Bax is a pro-apoptotic protein, while Bcl-2 is anti-apoptotic. An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic pathway of apoptosis, which involves the mitochondria. Furthermore, the extract was found to downregulate genes associated with mitochondrial function, including ATP production and respiration, further promoting apoptosis.

The apoptotic process involves a cascade of enzymes called caspases. The activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3) is crucial for the dismantling of the cell.

Modulation of Signaling Pathways

The anti-cancer activity of Caesalpinia sappan extracts is also linked to the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis. In colorectal cancer cells (HCT 116 and COLO 205), an ethanol extract of C. sappan (CSE) was shown to inhibit the STAT3 and AKT pathways. These pathways are often hyperactivated in cancer and play a significant role in promoting cell survival and proliferation. By inhibiting these pathways, CSE can suppress cancer cell growth. The extract was also found to downregulate the expression of XIAP, cyclin D1, and CDK2, which are key regulators of the cell cycle, while upregulating p21, a protein that can induce cell cycle arrest.

The diagram below illustrates the general experimental workflow used to assess the anti-cancer potential of natural compounds.

G cluster_0 In Vitro Analysis cluster_1 Data Analysis & Interpretation A Cancer Cell Lines (e.g., A549, MCF-7) B Treatment with C. sappan Extract A->B C MTT Assay (Cytotoxicity) B->C D Flow Cytometry (Apoptosis & Cell Cycle) B->D E Western Blot (Protein Expression) B->E F Determine IC50 Value C->F G Quantify Apoptosis & Cell Cycle Arrest D->G H Analyze Signaling Pathway Modulation E->H I Confirmation of Anti-Cancer Potential F->I G->I H->I

Caption: Experimental workflow for evaluating anti-cancer activity.

The following diagram illustrates a simplified model of the apoptosis induction pathway modulated by Caesalpinia sappan constituents.

G cluster_0 Apoptosis Induction by C. sappan Constituents A C. sappan Constituents B Inhibition of STAT3 & AKT Pathways A->B C Increased Bax/Bcl-2 Ratio A->C F Apoptosis B->F D Mitochondrial Dysfunction C->D E Caspase Activation D->E E->F

Caption: Signaling pathway for apoptosis induction.

Experimental Protocols

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the Caesalpinia sappan extract or the comparative drug (e.g., Doxorubicin) for a specified period (e.g., 24, 48 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect specific proteins in a cell extract.

  • Protein Extraction: After treatment, cells are lysed to extract total proteins. The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against the target proteins (e.g., Bax, Bcl-2, Caspase-3, p-STAT3, p-AKT) overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available evidence strongly suggests that constituents from Caesalpinia sappan possess significant anti-cancer potential. Through the induction of apoptosis and the modulation of key signaling pathways like STAT3 and AKT, these natural compounds demonstrate efficacy against various cancer cell lines. While direct comparisons with established chemotherapeutic agents like Doxorubicin

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Norcaesalpinin E

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS This guide provides critical safety and logistical information for the handling and disposal of Norcaesalpinin E, a cassane-type diterpene....

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Norcaesalpinin E, a cassane-type diterpene. Given the cytotoxic potential of related compounds, it is imperative to handle Norcaesalpinin E with stringent safety protocols to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to the potential cytotoxic nature of Norcaesalpinin E, a comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for all procedures involving this compound.

PPE CategoryItemStandard
Hand Protection Double gloving with nitrile gloves.ASTM D6978-05 rated for chemotherapy drug handling.
Body Protection Disposable, solid-front, back-closing gown made of a low-lint, non-absorbent material. Cuffs should be tucked under the outer glove.ANSI/AAMI PB70 Level 2 or higher.
Eye Protection Chemical splash goggles or a full-face shield.ANSI Z87.1 compliant.
Respiratory A NIOSH-approved N95 or higher-level respirator should be used when handling the powder form outside of a containment device.Required for all powder handling and aerosol-generating procedures.
Foot Protection Closed-toe shoes and disposable shoe covers.Shoe covers should be worn in designated areas and removed before exiting.

Experimental Protocol: Safe Handling and Disposal

This protocol outlines the essential steps for safely handling Norcaesalpinin E from receipt to disposal.

2.1. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Transport: Use a secondary, sealed, and labeled container to transport the compound to the designated storage area.

  • Storage: Store Norcaesalpinin E in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area, away from incompatible materials.

2.2. Preparation of Solutions

  • Containment: All handling of powdered Norcaesalpinin E must be conducted within a certified chemical fume hood or a Class II Type B2 biological safety cabinet to prevent inhalation of airborne particles.

  • Weighing: Use a dedicated, calibrated analytical balance within the containment device. Place a disposable liner on the balance pan to contain any spills.

  • Dissolving: Add solvent to the powdered compound slowly to avoid splashing. Use a vortex mixer or sonicator within the containment device to aid dissolution.

  • Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

2.3. Experimental Use

  • Work Area: Designate a specific area for working with Norcaesalpinin E. This area should be covered with absorbent, plastic-backed liners to contain spills.

  • Spill Kit: A dedicated cytotoxic spill kit must be readily available in the laboratory.

  • Avoid Aerosols: All procedures should be performed in a manner that minimizes the generation of aerosols.

2.4. Decontamination and Waste Disposal

  • Decontamination: All surfaces and equipment that come into contact with Norcaesalpinin E must be decontaminated. A suitable decontamination solution (e.g., 10% bleach solution followed by a rinse with 70% ethanol) should be used.

  • Waste Segregation: All disposable materials contaminated with Norcaesalpinin E, including gloves, gowns, shoe covers, and labware, must be disposed of as cytotoxic waste.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.

  • Disposal: Follow all institutional and local regulations for the disposal of cytotoxic waste.

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for the safe handling of Norcaesalpinin E, from preparation to disposal, emphasizing critical safety checkpoints.

NorcaesalpininE_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal & Decontamination A Receiving & Storage B Don PPE A->B C Weighing in Containment B->C D Solution Preparation C->D E Experimental Procedures D->E F Decontaminate Work Area E->F G Segregate Cytotoxic Waste F->G H Proper Disposal G->H I Doff PPE H->I

Caption: Workflow for Safe Handling of Norcaesalpinin E.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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